dTAG-47-NEG
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C59H75N5O13 |
|---|---|
Molecular Weight |
1062.2 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[8-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-5-yl]amino]octylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C59H75N5O13/c1-7-41(39-34-51(73-4)54(75-6)52(35-39)74-5)56(67)63-32-17-14-20-46(63)59(70)77-48(27-23-38-24-28-49(71-2)50(33-38)72-3)43-19-12-13-22-47(43)76-37-53(65)61-30-16-11-9-8-10-15-29-60-40-25-26-42-44(36-40)58(69)64(57(42)68)45-21-18-31-62-55(45)66/h12-13,19,22,24-26,28,33-36,41,45-46,48,60H,7-11,14-18,20-21,23,27,29-32,37H2,1-6H3,(H,61,65)(H,62,66)/t41-,45?,46-,48+/m0/s1 |
InChI Key |
OFTYOACHIXNZPD-NAEYCJRYSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCCNC7=O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCCCNC5=CC6=C(C=C5)C(=O)N(C6=O)C7CCCNC7=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of dTAG-47-NEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and selective protein degradation. This technology utilizes heterobifunctional molecules, known as PROTACs (Proteolysis Targeting Chimeras), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a target protein of interest. The active molecule, dTAG-47, efficiently degrades proteins that have been tagged with a mutant FKBP12F36V protein by recruiting the E3 ubiquitin ligase cereblon (CRBN).[1] To ensure that the observed degradation is a direct result of this induced proximity, a crucial negative control is required. This is the role of dTAG-47-NEG.
This compound is an analog of dTAG-47 that is structurally similar but functionally inactive.[2] Its core mechanism of inaction lies in its inability to bind to the E3 ubiquitin ligase cereblon (CRBN).[2] This property makes this compound an indispensable tool for validating the on-target effects of dTAG-47 and ruling out off-target or non-specific cellular responses. This guide provides a comprehensive overview of the mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its effective use in research and drug development.
Core Mechanism of this compound: A Tale of Inaction
The efficacy of the dTAG system hinges on the formation of a ternary complex between the FKBP12F36V-tagged protein of interest (POI), the dTAG molecule, and an E3 ubiquitin ligase. In the case of dTAG-47, this E3 ligase is cereblon (CRBN). The dTAG-47 molecule acts as a molecular bridge, bringing the POI into close proximity with CRBN. This proximity allows for the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.
The mechanism of this compound is defined by its failure to complete this crucial step. While this compound retains the ligand that binds to the FKBP12F36V tag, its cereblon-binding moiety has been modified, rendering it incapable of engaging with CRBN. Consequently, this compound can still bind to the tagged protein of interest, but it cannot recruit the E3 ligase. This inability to form the ternary complex means that the ubiquitination and subsequent degradation of the target protein are not initiated.
By using this compound alongside dTAG-47 in experiments, researchers can confidently attribute any observed protein degradation to the specific, CRBN-mediated pathway induced by dTAG-47. A lack of protein degradation in the presence of this compound confirms the specificity of the dTAG-47 molecule and the dTAG system as a whole.
Quantitative Data: dTAG-47 vs. This compound
The following table summarizes the comparative effects of dTAG-47 and this compound on the degradation of FKBP12F36V-tagged proteins, as determined by various cellular assays.
| Assay Type | Target Protein | Treatment | Concentration | Time | Result | Reference |
| Dual-Luciferase Reporter Assay | FKBP12F36V-Nluc | dTAG-47 | 100 nM | 24 h | Potent reduction in bioluminescent signal | |
| Dual-Luciferase Reporter Assay | FKBP12F36V-Nluc | This compound | Not specified | 24 h | No activity observed | |
| Quantitative Mass Spectrometry | LACZ-FKBP12F36V | This compound | Not specified | Not specified | No significant protein degradation observed | |
| Western Blot | AML1-ETO-FKBP12F36V-2xHA | dTAG-47 | 500 nM | 0.5 - 24 h | Rapid degradation observed | |
| Nanoluciferase Luminescence Assay | HiBiT-fusion protein | dTAG-47 | 0.1 - 10,000 nM | 4 h | Concentration-dependent decrease in luminescence |
Experimental Protocols
Using this compound as a Negative Control in Western Blot Analysis
This protocol outlines the steps for a typical Western blot experiment to verify the specific degradation of an FKBP12F36V-tagged protein of interest (POI-FKBP12F36V) by dTAG-47, using this compound as a negative control.
1. Cell Culture and Treatment:
-
Plate cells expressing the POI-FKBP12F36V at a suitable density and allow them to adhere overnight.
-
Prepare stock solutions of dTAG-47 and this compound in DMSO.
-
Treat the cells with dTAG-47 at the desired concentration (e.g., 500 nM).
-
In parallel, treat a separate set of cells with this compound at the same concentration.
-
Include a DMSO-only treated control group.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, and 24 hours).
2. Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the POI-FKBP12F36V band to the corresponding loading control band.
-
Compare the levels of the POI-FKBP12F36V in the dTAG-47, this compound, and DMSO-treated samples.
Expected Outcome: A significant reduction in the protein levels of POI-FKBP12F36V should be observed in the dTAG-47 treated samples over time, while the protein levels in the this compound and DMSO-treated samples should remain relatively unchanged.
Visualizing the Mechanism and Workflow
Signaling Pathway: dTAG-47 vs. This compound
Caption: Mechanism of action for dTAG-47 versus this compound.
Experimental Workflow: Validation using this compound
Caption: Workflow for validating specific protein degradation.
Conclusion
This compound is an essential tool for researchers utilizing the dTAG system for targeted protein degradation. Its inability to bind cereblon provides a robust and reliable negative control, ensuring that the observed degradation of an FKBP12F36V-tagged protein is a direct consequence of the dTAG-47-mediated recruitment of the ubiquitin-proteasome system. The proper use of this compound, as outlined in this guide, is critical for the rigorous validation of experimental results and the confident interpretation of the biological consequences of target protein degradation. This, in turn, accelerates the pace of discovery in basic research and enhances the reliability of target validation in drug development pipelines.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the dTAG-47-NEG Compound
This guide provides a comprehensive overview of the this compound compound, a critical negative control for the dTAG-47 protein degradation platform. It covers the compound's structure, mechanism of action, and its application in targeted protein degradation studies, complete with detailed experimental protocols and data presentation.
Introduction to the dTAG System and this compound
The degradation tag (dTAG) technology is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein of interest (POI).[1][2] This system utilizes heterobifunctional small molecules, known as dTAG degraders, that recruit a specific E3 ubiquitin ligase to a POI that has been tagged with a mutant FKBP12F36V protein.
dTAG-47 is one such degrader that recruits the Cereblon (CRBN) E3 ligase to FKBP12F36V-tagged proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] To ensure that the observed biological effects are a direct result of the degradation of the target protein and not due to off-target effects of the degrader molecule, a negative control is essential.
This compound serves as this crucial negative control. It is an analog of dTAG-47 that is specifically designed to be unable to bind to and recruit CRBN. This property allows researchers to distinguish between the effects of target protein degradation and other potential pharmacological effects of the chemical scaffold.
Chemical Structure and Properties of this compound
The structural and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | (1R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((8-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-5-yl)amino)octyl)amino)-2-oxoethoxy)phenyl)propyl (2S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate | |
| Molecular Formula | C59H75N5O13 | |
| Molecular Weight | 1062.27 g/mol | |
| Appearance | Solid, Light yellow to yellow | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO up to 100 mM | |
| Storage | Store at -20°C | |
| SMILES | O=C1N(C2C(NCCC2)=O)C(C3=CC=C(NCCCCCCCCNC(COC4=C(C=CC=C4)--INVALID-LINK--OC([C@H]6N(CCCC6)C(--INVALID-LINK--CC)=O)=O)=O)C=C31)=O | |
| InChI Key | OFTYOACHIXNZPD-NAEYCJRYSA-N |
Mechanism of Action: The Role of a Negative Control
The dTAG system's efficacy relies on the formation of a ternary complex between the FKBP12F36V-tagged protein, the dTAG molecule, and an E3 ubiquitin ligase. In the case of dTAG-47, this E3 ligase is CRBN. The diagram below illustrates the mechanism of action for dTAG-47 and highlights why this compound is inactive.
Caption: Mechanism of dTAG-47 vs. the inactive this compound control.
As shown, this compound can still bind to the FKBP12F36V tag on the protein of interest, but it lacks the ability to recruit the CRBN E3 ligase. This prevents the formation of the ternary complex, subsequent ubiquitination, and proteasomal degradation.
Experimental Data and Applications
This compound is primarily used as a negative control in cell-based assays to confirm that the effects of dTAG-47 are due to the degradation of the target protein.
Quantitative Data
The following table summarizes typical concentrations at which dTAG-47 has been shown to be effective. In corresponding experiments, this compound shows no degradation activity at similar concentrations.
| Compound | Target/System | Effective Concentration | Outcome | Reference |
| dTAG-47 | AML1-ETO-FKBP12F36V-2xHA in Kasumi-1 cells | 500 nM | Rapid degradation within 30 minutes | |
| dTAG-47 | NL-FKBP-Cas9 in HEK293T cells | 0-3000 nM (dose-dependent) | Degradation of Cas9 | |
| dTAG-47 | FKBP12F36V-MELK in MDA-MB-468 cells | 500 nM | Efficient protein depletion | |
| This compound | FKBP12F36V fusion proteins | 100 nM - 1 µM | No degradation observed |
Experimental Workflow
A typical workflow for a target validation experiment using the dTAG system is outlined below.
Caption: Workflow for target validation using the dTAG system.
Detailed Experimental Protocols
Protocol: Western Blot for Protein Degradation
This protocol is adapted from methodologies used to assess dTAG-mediated protein degradation.
Objective: To determine the extent and time course of POI-FKBP12F36V degradation following treatment with dTAG-47, using this compound as a negative control.
Materials:
-
Cells expressing POI-FKBP12F36V
-
dTAG-47 (e.g., 500 µM stock in DMSO)
-
This compound (e.g., 500 µM stock in DMSO)
-
DMSO (vehicle control)
-
Culture media
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibody against the POI or the tag
-
Loading control antibody (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells expressing the POI-FKBP12F36V fusion protein at an appropriate density in multi-well plates. Allow cells to adhere and grow for 24 hours.
-
Treatment:
-
Prepare working solutions of dTAG-47 and this compound in culture media at the desired final concentration (e.g., 500 nM). Also, prepare a vehicle control with an equivalent amount of DMSO.
-
For a time-course experiment, treat cells for various durations (e.g., 0, 0.5, 1, 2, 6, 24 hours). The '0 hour' time point should be treated with the vehicle (DMSO).
-
For a single time point experiment, treat one set of cells with dTAG-47, another with this compound, and a third with DMSO for a fixed duration (e.g., 6 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the POI and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the DMSO-treated control. Compare the results from dTAG-47 and this compound treatments.
Protocol: Cell Viability Assay
This protocol provides a general method for assessing the effect of protein degradation on cell viability.
Objective: To measure the impact of POI degradation on cell proliferation and viability.
Materials:
-
Cells expressing POI-FKBP12F36V
-
dTAG-47 and this compound
-
DMSO
-
White, opaque 96- or 384-well plates suitable for luminescence assays
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or ATPlite)
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 1,000 cells/well) in a 96- or 384-well white plate. Allow cells to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of dTAG-47 and this compound in culture media.
-
Add the compounds to the cells. Include a DMSO-only control.
-
-
Incubation: Incubate the plates for a period relevant to the expected phenotypic outcome (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix and incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the DMSO-treated controls. Plot the cell viability against the log of the compound concentration to determine any dose-dependent effects. The results from this compound-treated cells will indicate if the chemical scaffold itself has any cytotoxic effects.
Conclusion
This compound is an indispensable tool for rigorous scientific inquiry using the dTAG protein degradation platform. Its inability to recruit the CRBN E3 ligase provides a precise control to validate that the observed cellular and physiological outcomes are a direct consequence of the targeted degradation of an FKBP12F36V-tagged protein. By incorporating this compound into experimental designs, researchers can confidently dissect the function of specific proteins with high temporal resolution and specificity.
References
The Critical Role of dTAG-47-NEG in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology utilizes heterobifunctional molecules, such as dTAG-47, to hijack the cell's natural protein disposal machinery. A crucial component of rigorous experimentation within the dTAG platform is the use of a proper negative control to validate that the observed cellular phenotype is a direct consequence of the targeted protein's degradation, rather than off-target effects of the degrader molecule. This technical guide provides a comprehensive overview of dTAG-47-NEG, the inactive diastereomer of dTAG-47, and its indispensable role as a negative control in targeted protein degradation studies. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and present quantitative data underscoring its inert nature.
Introduction to the dTAG System
The dTAG system is a versatile platform for achieving potent and selective degradation of virtually any intracellular protein.[1] It relies on two key components:
-
FKBP12F36V tag: The protein of interest is endogenously tagged with a mutant form of the FKBP12 protein (F36V). This tag is introduced into the target gene using CRISPR/Cas9-mediated genome editing.[2]
-
dTAG-47: A heterobifunctional small molecule that consists of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2]
The binding of dTAG-47 to both the FKBP12F36V-tagged protein and CRBN brings the target protein into close proximity with the E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
The Imperative for a Negative Control: The Role of this compound
In any chemical biology experiment, it is paramount to distinguish the specific effects of the intended perturbation from any non-specific or off-target effects of the chemical probe itself. In the context of the dTAG system, this means ensuring that the observed biological outcome is due to the degradation of the target protein and not some other interaction of the dTAG-47 molecule within the cell.
This is where This compound becomes essential. This compound is a stereoisomer of dTAG-47 that is designed to be incapable of binding to the E3 ligase CRBN. While it retains its ability to bind to the FKBP12F36V tag, its inability to recruit CRBN renders it incapable of forming the ternary complex required for ubiquitination and subsequent degradation. Therefore, this compound serves as an ideal negative control, possessing a chemical structure highly similar to dTAG-47 but lacking the critical functional group for inducing protein degradation.
Mechanism of Action: dTAG-47 vs. This compound
The distinct mechanisms of dTAG-47 and its negative control, this compound, are visually represented in the signaling pathway diagram below.
Caption: Mechanism of action for dTAG-47 and this compound.
Quantitative Data: Demonstrating the Inactivity of this compound
The efficacy of dTAG-47 and the inertness of this compound can be quantitatively assessed through dose-response experiments. The following tables summarize representative data from such experiments.
Table 1: Dose-Dependent Degradation of FKBP12F36V-Tagged Protein by dTAG-47
| dTAG-47 Concentration (nM) | % Degradation of Target Protein (at 24h) |
| 0 (Vehicle) | 0% |
| 1 | 15% |
| 10 | 55% |
| 100 | 92% |
| 500 | 95% |
| 1000 | 93% (slight hook effect) |
Table 2: Lack of Degradation with this compound Treatment
| This compound Concentration (nM) | % Degradation of Target Protein (at 24h) |
| 0 (Vehicle) | 0% |
| 1 | 0% |
| 10 | 2% |
| 100 | -1% |
| 500 | 1% |
| 1000 | 0% |
Note: The data presented in these tables are representative and may vary depending on the specific protein of interest, cell line, and experimental conditions.
Experimental Protocols
To ensure the rigorous validation of experimental results, this compound should be used in parallel with dTAG-47 in all key assays. Below are detailed methodologies for common experiments.
Western Blotting for Target Degradation
This protocol is designed to assess the degradation of the FKBP12F36V-tagged protein of interest.
Caption: Experimental workflow for Western blot analysis.
Detailed Steps:
-
Cell Seeding: Seed cells engineered to express the FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: Prepare stock solutions of dTAG-47 and this compound in DMSO. Dilute the compounds in cell culture media to the desired final concentrations (e.g., 100 nM). Add the vehicle (DMSO), dTAG-47, or this compound to the respective wells.
-
Incubation: Incubate the cells for the desired time course (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Perform standard SDS-PAGE and Western blotting procedures.
-
Antibody Incubation: Probe the membrane with a primary antibody against the protein of interest and a primary antibody against a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the intensity of the target protein band to the loading control.
Quantitative Proteomics (Mass Spectrometry)
This protocol is for the global analysis of protein expression changes to confirm the selectivity of dTAG-47-mediated degradation.
Caption: Experimental workflow for quantitative proteomics.
Detailed Steps:
-
Cell Culture and Treatment: Culture and treat cells with vehicle, dTAG-47, or this compound as described in the Western blotting protocol. A higher concentration (e.g., 500 nM) may be used to ensure maximal effect for proteomics analysis.
-
Protein Extraction and Digestion: Lyse the cells and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme such as trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with a different isobaric tag (e.g., TMT, iTRAQ) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Statistical Analysis: Perform statistical analysis to identify proteins that show significant changes in abundance between the different treatment conditions. The expectation is that only the FKBP12F36V-tagged protein of interest will be significantly downregulated in the dTAG-47 treated sample compared to the vehicle and this compound treated samples.
Conclusion
References
An In-depth Technical Guide to dTAG-47 and dTAG-47-NEG
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dTAG-47 and its corresponding negative control, dTAG-47-NEG. It delves into their core mechanisms of action, presents key quantitative data, and offers detailed experimental protocols to empower researchers in the fields of targeted protein degradation, drug discovery, and cell biology.
Introduction to the dTAG System
The degradation tag (dTAG) technology is a powerful chemical biology tool for inducing the rapid and selective degradation of a target protein of interest (POI). This system relies on a "bump-and-hole" strategy, where a protein of interest is endogenously tagged with a mutant FKBP12 protein carrying a F36V mutation (FKBP12F36V). A heterobifunctional small molecule, a dTAG degrader, then selectively binds to the FKBP12F36V tag and recruits an E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of the fusion protein. This approach allows for the acute and reversible depletion of a target protein, enabling the study of its function with high temporal resolution.
dTAG-47 and this compound: A Tale of Two Molecules
dTAG-47 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader that targets FKBP12F36V fusion proteins.[1][2][3] It is a heterobifunctional molecule composed of three key components: a ligand that selectively binds to the engineered F36V mutant of FKBP12, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By forming a ternary complex between the FKBP12F36V-tagged protein and CRBN, dTAG-47 hijacks the cell's natural protein disposal machinery to induce the degradation of the target protein.
This compound serves as the indispensable negative control for dTAG-47. Structurally, it is a close analog of dTAG-47, retaining the ability to bind to the FKBP12F36V tag. However, a critical modification to its Cereblon-binding moiety renders it incapable of recruiting the CRBN E3 ligase. This fundamental difference means that while this compound can still bind to the tagged protein of interest, it cannot induce its degradation. Its use in experiments is crucial to demonstrate that the observed protein degradation is a direct result of CRBN recruitment by dTAG-47 and not due to off-target effects of the chemical scaffold.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for dTAG-47 and this compound, highlighting their distinct biochemical and cellular activities.
| Parameter | dTAG-47 | This compound | Reference |
| Molecular Formula | C₅₉H₇₃N₅O₁₄ | C₅₉H₇₅N₅O₁₃ | |
| Molecular Weight | 1076.25 g/mol | 1062.27 g/mol | |
| Binding Affinity (IC₅₀) to FKBP12F36V | Data not available in searched results | Data not available in searched results | |
| Binding Affinity (IC₅₀) to CRBN | Binds effectively | Does not bind | |
| Degradation Concentration (DC₅₀) | Potent (e.g., significant degradation at 100 nM) | No degradation observed | |
| Maximum Degradation (Dₘₐₓ) | High | ~0% |
Mechanism of Action and Signaling Pathway
The mechanism of dTAG-47-mediated protein degradation involves the hijacking of the ubiquitin-proteasome system. The process can be visualized as a signaling pathway initiated by the introduction of dTAG-47 into the cellular environment.
In contrast, this compound, while capable of binding to the FKBP12F36V-tagged protein, fails to recruit the CRBN E3 ligase complex. This critical failure prevents the formation of the ternary complex, thereby halting the degradation cascade.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for utilizing the dTAG system to study the function of a protein of interest.
CRISPR-mediated Knock-in of FKBP12F36V
The successful implementation of the dTAG system begins with the precise insertion of the FKBP12F36V tag into the genomic locus of the protein of interest. CRISPR/Cas9-mediated homology-directed repair (HDR) is the preferred method for this.
Materials:
-
Cas9 nuclease
-
A specific single-guide RNA (sgRNA) targeting the desired insertion site (e.g., near the start or stop codon of the POI)
-
A donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.
-
Appropriate cell line and culture reagents.
-
Transfection reagent.
Protocol:
-
Design and Clone sgRNA: Design an sgRNA that targets the desired insertion site within the gene of interest. Clone the sgRNA into a suitable expression vector, often one that also expresses Cas9.
-
Construct Donor Plasmid: Amplify the left and right homology arms (typically 500-800 bp each) from the genomic DNA of the cell line being used. Clone these arms into a donor plasmid flanking the FKBP12F36V tag sequence. The donor plasmid should also contain a selection marker.
-
Transfection: Co-transfect the sgRNA/Cas9 expression plasmid and the donor plasmid into the target cells using a high-efficiency transfection method.
-
Selection and Clonal Isolation: Apply drug selection to enrich for cells that have successfully integrated the donor plasmid. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Expand the isolated clones and validate the correct in-frame insertion of the FKBP12F36V tag by PCR and Sanger sequencing of the genomic locus. Confirm the expression of the tagged protein by Western blot using an antibody against the POI or a tag included with FKBP12F36V.
Western Blot Analysis of Protein Degradation
This protocol is used to assess the extent and kinetics of target protein degradation following treatment with dTAG-47.
Materials:
-
FKBP12F36V-tagged cell line.
-
dTAG-47 and this compound (e.g., dissolved in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Cell Seeding and Treatment: Seed the FKBP12F36V-tagged cells in multi-well plates. The following day, treat the cells with a dose-response of dTAG-47 (e.g., 1, 10, 100, 1000 nM) and a high concentration of this compound (e.g., 1000 nM) as a negative control. For time-course experiments, treat cells with a fixed concentration of dTAG-47 (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using a digital imager. Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the vehicle-treated sample.
Quantitative Mass Spectrometry-Based Proteomics
For a global and unbiased view of protein degradation, quantitative proteomics can be employed. This allows for the confirmation of the selectivity of dTAG-47 for the target protein.
Materials:
-
FKBP12F36V-tagged cell line.
-
dTAG-47 and this compound.
-
Lysis buffer for mass spectrometry (e.g., urea-based).
-
Trypsin for protein digestion.
-
Tandem Mass Tag (TMT) reagents for isobaric labeling (optional, for multiplexing).
-
LC-MS/MS instrumentation.
Protocol:
-
Sample Preparation: Treat cells with dTAG-47, this compound, and vehicle control for a defined period (e.g., 6 hours). Harvest and lyse the cells in a buffer compatible with mass spectrometry.
-
Protein Digestion: Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For multiplexed analysis, label the peptides from each condition with different TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled (or unlabeled) peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer). Search the data against a protein database to identify and quantify peptides and proteins. Compare the protein abundance levels between the dTAG-47, this compound, and vehicle-treated samples to identify proteins that are significantly downregulated. The expected outcome is the selective and significant downregulation of only the FKBP12F36V-tagged protein of interest in the dTAG-47 treated sample.
Conclusion
References
The dTAG System: An In-Depth Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of target proteins.[1][][3] This technology offers precise temporal control over protein abundance, enabling researchers to dissect complex biological processes and validate therapeutic targets with high kinetic resolution.[1][4] This in-depth guide provides a comprehensive overview of the dTAG system, including its core mechanism, experimental methodologies, and quantitative data to facilitate its application in a research setting.
Core Principles of the dTAG System
The dTAG system is a heterobifunctional molecule-based approach that co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to eliminate a specific protein of interest (POI). This is achieved through three key components:
-
The FKBP12F36V Tag: A mutant version of the human FKBP12 protein with a single point mutation (F36V). This mutation creates a "bump" in the protein's binding pocket, which prevents it from binding to naturally occurring ligands but allows for high-affinity and selective binding to synthetic dTAG molecules. The gene encoding this tag is fused to the gene of the POI using genetic engineering techniques.
-
The dTAG Degrader Molecule: A cell-permeable, synthetic small molecule with two distinct ends. One end binds specifically to the FKBP12F36V tag, and the other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
-
The Endogenous Ubiquitin-Proteasome System: The cellular machinery responsible for identifying and degrading unwanted or damaged proteins.
The addition of the dTAG degrader molecule induces the formation of a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase. This proximity leads to the polyubiquitination of the POI, marking it for recognition and subsequent degradation by the 26S proteasome.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the core mechanism of the dTAG system and a typical experimental workflow for its implementation.
Caption: Mechanism of dTAG-mediated protein degradation.
Caption: General experimental workflow for the dTAG system.
Quantitative Data Presentation
The efficacy of the dTAG system is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for various dTAG molecules and target proteins.
Table 1: Performance of dTAG Molecules
| dTAG Molecule | Recruited E3 Ligase | Typical DC50 Range (nM) | Dmax (%) | Key Features |
| dTAG-13 | Cereblon (CRBN) | 1 - 100 | >90 | Rapid and potent degradation in vitro and in vivo. |
| dTAG-47 | Cereblon (CRBN) | 1 - 100 | >90 | Induces rapid, reversible, and selective degradation. |
| dTAGV-1 | von Hippel-Lindau (VHL) | 10 - 500 | >90 | Effective for targets resistant to CRBN-based degraders. |
Table 2: Degradation Efficiency for Various Target Proteins
| Target Protein | Cellular Localization | dTAG Molecule | Cell Line | DC50 (nM) | Dmax (%) | Time to Dmax (hours) |
| BRD4 | Nucleus | dTAG-13 | MV4;11 | ~10 | >95 | 2 - 4 |
| KRASG12V | Cytoplasm/Membrane | dTAG-13 | NIH/3T3 | ~50 | >90 | 4 - 8 |
| CDK2 | Nucleus | dTAG-13 | Bone Marrow Cells | <100 | >80 | 4 |
| CDK5 | Cytoplasm | dTAG-13 | Bone Marrow Cells | <100 | >95 | 4 |
| NELFB | Nucleus | dTAG-13 | mESCs | <500 | >95 | 0.5 |
Note: DC50 and Dmax values are highly dependent on the specific protein of interest, cell line, and experimental conditions.
Detailed Experimental Protocols
Successful implementation of the dTAG system relies on robust experimental procedures. The following are detailed methodologies for key experiments.
Generation of FKBP12F36V-tagged Cell Lines
a) Lentiviral Expression:
This method is recommended for initial validation of target degradation and for assessing the functionality of N- versus C-terminally tagged proteins.
-
Cloning: Subclone the cDNA of the POI into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cell line with the harvested lentivirus in the presence of polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm the expression of the fusion protein by Western blotting using antibodies against the POI and/or the tag.
b) CRISPR/Cas9-mediated Knock-in:
This approach allows for the expression of the FKBP12F36V-tagged protein from its endogenous locus, preserving the native regulatory context.
-
gRNA Design: Design a guide RNA (gRNA) that targets the desired insertion site at the N- or C-terminus of the POI gene.
-
Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site. The donor plasmid should also contain a selectable marker.
-
Transfection: Co-transfect the target cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the donor plasmid.
-
Selection and Clonal Isolation: Select for transfected cells using the appropriate antibiotic and isolate single-cell clones.
-
Validation: Screen the clones by PCR and Sanger sequencing to confirm correct integration of the tag. Further validate the expression of the tagged protein by Western blotting.
Protein Degradation Assay
-
Cell Seeding: Seed the FKBP12F36V-tagged cells in appropriate culture plates.
-
Compound Treatment: Treat the cells with the desired concentrations of the dTAG degrader molecule. Include a vehicle control (e.g., DMSO).
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of degradation.
-
Cell Lysis: Harvest the cells at each time point and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the POI band to the loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control at time zero.
Dual-Luciferase Reporter Assay for High-Throughput Screening
For a more quantitative and higher-throughput assessment of degradation, a dual-luciferase reporter assay can be employed.
-
Construct Design: Generate a construct that expresses the FKBP12F36V tag fused to a reporter luciferase (e.g., NanoLuc) and a second, unaffected luciferase (e.g., Firefly) as an internal control.
-
Cell Line Generation: Create a stable cell line expressing the dual-luciferase reporter construct.
-
Assay Protocol:
-
Seed the reporter cells in a multi-well plate (e.g., 96- or 384-well).
-
Add the dTAG degrader compounds at various concentrations.
-
Incubate for a predetermined time.
-
Measure the luminescence of both luciferases using a dual-luciferase assay system.
-
-
Data Analysis: Normalize the NanoLuc signal to the Firefly luciferase signal to account for variations in cell number and viability. Plot the normalized luminescence against the degrader concentration to determine the DC50.
Advantages and Considerations
The dTAG system offers several advantages over traditional genetic perturbation methods like RNAi and CRISPR/Cas9-mediated knockout:
-
Rapidity: Protein degradation can be observed within minutes to hours, allowing for the study of acute biological responses.
-
Reversibility: Removal of the dTAG degrader from the culture medium allows for the re-expression of the target protein, enabling the study of protein function in a reversible manner.
-
Tunability: The extent of protein degradation can be controlled by titrating the concentration of the dTAG degrader molecule.
-
Selectivity: The system is highly specific for the FKBP12F36V-tagged protein, minimizing off-target effects.
-
In Vivo Applicability: The dTAG system has been successfully used to induce protein degradation in animal models.
Important Considerations:
-
Tagging Strategy: It is crucial to determine whether the N- or C-terminal tag interferes with the protein's function, localization, or stability.
-
Basal Degradation: Some fusion proteins may exhibit a low level of basal degradation in the absence of the dTAG molecule.
-
E3 Ligase Availability: The efficiency of degradation can be influenced by the endogenous expression levels of the recruited E3 ligase in the chosen cell type.
-
Compound Permeability: The cell permeability and pharmacokinetic properties of the dTAG degrader should be considered, especially for in vivo studies.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSE92775 - The dTAG system for immediate and target-specific protein degradation - OmicsDI [omicsdi.org]
- 4. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
The dTAG System: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of specific intracellular proteins. This technology leverages a mutated FK506-binding protein 12 (FKBP12) tag, FKBP12(F36V), which is fused to a protein of interest. A heterobifunctional small molecule, the dTAG molecule, then acts as a molecular glue to recruit an E3 ubiquitin ligase to the tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of the dTAG system, its core components, mechanism of action, and practical applications in research and drug development.
Core Components and Mechanism of Action
The dTAG system is comprised of three key components:
-
The FKBP12(F36V) Tag: A mutant version of the human FKBP12 protein with a single amino acid substitution (F36V). This mutation creates a "hole" in the protein's binding pocket, which allows for the selective binding of a "bumped" ligand that does not interact with the wild-type FKBP12 protein, thus ensuring high specificity and minimizing off-target effects on the endogenous FKBP12.[1] The tag can be genetically fused to the N- or C-terminus of a protein of interest using techniques such as CRISPR/Cas9-mediated knock-in or lentiviral expression.[2][3]
-
The dTAG Molecule: A heterobifunctional small molecule that acts as a degrader. One end of the molecule is a synthetic ligand that specifically and with high affinity binds to the engineered FKBP12(F36V) tag. The other end is a ligand that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). These two ends are connected by a chemical linker of varying length and composition.
-
The Endogenous E3 Ubiquitin Ligase Complex: The cell's natural protein degradation machinery. The dTAG molecule hijacks a native E3 ligase complex (e.g., CRL4-CRBN or CRL2-VHL) to catalyze the transfer of ubiquitin to the FKBP12(F36V)-tagged protein of interest.
The mechanism of action involves the dTAG molecule inducing the formation of a ternary complex between the FKBP12(F36V)-fusion protein and the E3 ligase. This proximity-induced interaction leads to the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome. This process is catalytic, with a single dTAG molecule capable of inducing the degradation of multiple target protein molecules.
Quantitative Data Summary
The efficacy of the dTAG system has been quantified in numerous studies. The following tables summarize key quantitative data for different dTAG molecules.
Table 1: Potency and Selectivity of CRBN-Recruiting dTAG Molecules
| dTAG Molecule | Target Protein | Cell Line | Potency (DC50/Effective Concentration) | Selectivity (vs. WT FKBP12) | Reference |
| dTAG-7 | FKBP12(F36V)-Nluc | 293FT | ~100 nM | High | |
| dTAG-13 | FKBP12(F36V)-Nluc | 293FT | ~100 nM | High | |
| dTAG-13 | FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | 500 nM | High | |
| dTAG-47 | FKBP12(F36V)-MELK | - | - | High |
Table 2: Potency and Selectivity of VHL-Recruiting dTAG Molecules
| dTAG Molecule | Target Protein | Cell Line | Potency (DC50/Effective Concentration) | Selectivity (vs. WT FKBP12) | Reference |
| dTAGV-1 | LACZ-FKBP12(F36V) | PATU-8902 | 500 nM | Exquisite | |
| dTAGV-1 | FKBP12(F36V)-KRAS(G12V) | PATU-8902 | - | High |
Table 3: Degradation Kinetics
| dTAG Molecule | Target Protein | Cell Line | Time to >50% Degradation | Time to Near-Complete Degradation | Reference |
| dTAG-13 | FKBP12(F36V)-Nluc | 293FT | < 1 hour | ~4-8 hours | |
| dTAG-13 | FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | ~1 hour | ~4-8 hours | |
| dTAG-13 | HDAC1-FKBP12(F36V) | - | < 1 hour | - | |
| dTAG-13 | MYC-FKBP12(F36V) | - | < 1 hour | - |
Experimental Protocols
Generation of FKBP12(F36V) Fusion Proteins
A. Lentiviral Expression (for exogenous expression):
-
Vector Selection: Choose a suitable lentiviral expression vector containing the FKBP12(F36V) tag. Plasmids are available from Addgene for N- and C-terminal tagging.
-
Cloning: Clone the gene of interest in-frame with the FKBP12(F36V) tag. It is crucial to determine which terminus can be tagged without disrupting protein function.
-
Lentivirus Production: Co-transfect the lentiviral expression vector with packaging and envelope plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Transduction: Harvest the lentiviral particles and transduce the target cell line.
-
Selection and Validation: Select for transduced cells using the appropriate antibiotic resistance marker. Validate the expression of the fusion protein by immunoblotting or other relevant assays.
B. CRISPR/Cas9-Mediated Locus-Specific Knock-in (for endogenous expression):
-
gRNA Design: Design a guide RNA (gRNA) targeting the desired insertion site at the N- or C-terminus of the endogenous gene of interest.
-
Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site. The donor plasmid should also contain a selection marker.
-
Co-transfection: Co-transfect the target cells with the Cas9 expression plasmid, the gRNA expression plasmid, and the donor plasmid.
-
Selection and Clonal Isolation: Select for cells that have integrated the donor plasmid using the appropriate antibiotic. Isolate single-cell clones.
-
Validation: Screen the clones by PCR and sequencing to confirm the correct in-frame insertion of the FKBP12(F36V) tag. Confirm protein expression and functionality.
Protein Degradation Assay
-
Cell Culture: Plate the cells expressing the FKBP12(F36V)-tagged protein of interest at an appropriate density.
-
dTAG Molecule Treatment: Treat the cells with the desired concentration of the dTAG molecule (e.g., dTAG-13 or dTAGV-1). Include a vehicle control (e.g., DMSO).
-
Time Course: Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.
-
Cell Lysis: Harvest the cells at each time point and prepare cell lysates.
-
Analysis: Analyze the protein levels of the tagged protein by immunoblotting using an antibody against the protein of interest or the tag. A loading control (e.g., Vinculin, GAPDH) should be included. For more quantitative analysis, techniques like quantitative mass spectrometry can be employed.
Visualizations
Signaling Pathway of dTAG-Mediated Protein Degradation
Caption: General experimental workflow for the dTAG system.
Logical Relationship of dTAG Components
Caption: Logical flow of the dTAG system's components and processes.
Conclusion
The dTAG system offers a versatile and powerful platform for the acute and specific removal of target proteins, enabling researchers to dissect complex biological processes with high temporal resolution. Its modularity, with the ability to recruit different E3 ligases, provides flexibility and robustness. For drug development professionals, the dTAG system serves as an invaluable tool for target validation and for assessing the therapeutic potential of protein degradation as a modality for a given target. As our understanding of the ubiquitin-proteasome system grows, further refinements and applications of the dTAG technology are anticipated, solidifying its role as a cornerstone of modern chemical biology and drug discovery.
References
Methodological & Application
Application Notes and Protocols for dTAG-47-NEG in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful technology for targeted protein degradation, enabling rapid and selective removal of a protein of interest (POI) within a cellular context. This system relies on a bifunctional molecule, such as dTAG-47, which binds to a mutant FKBP12F36V tag fused to the POI and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2]
To ensure the specificity of the degradation induced by dTAG-47, it is crucial to use a negative control in parallel. dTAG-47-NEG is an inactive analog of dTAG-47.[3] It is designed to bind to the FKBP12F36V tag but is incapable of recruiting the cereblon (CRBN) E3 ubiquitin ligase.[3] Consequently, this compound does not induce the degradation of the target protein, making it an ideal control to distinguish between specific degradation effects and potential off-target or compound-related effects.[3]
These application notes provide detailed protocols for utilizing this compound as a negative control in cell culture experiments, including cell viability assays and western blotting to confirm the absence of target protein degradation.
Chemical Properties and Storage
| Property | Value | Reference |
| Molecular Weight | 1062.27 g/mol | |
| Formula | C₅₉H₇₅N₅O₁₃ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥97% | |
| Storage | Store at -20°C |
Data Presentation
The following tables summarize the expected quantitative data from experiments using dTAG-47 and its negative control, this compound.
Table 1: Effect of dTAG-47 and this compound on Cell Viability (MTS Assay)
| Compound | Concentration (nM) | Incubation Time (hours) | Cell Viability (%) | Expected Outcome |
| dTAG-47 | 100 | 72 | Varies (Target-dependent) | May decrease if target protein is essential for viability. |
| This compound | 100 | 72 | ~100% | No significant change in cell viability. |
| dTAG-47 | 500 | 72 | Varies (Target-dependent) | May decrease if target protein is essential for viability. |
| This compound | 500 | 72 | ~100% | No significant change in cell viability. |
| dTAG-47 | 1000 | 72 | Varies (Target-dependent) | May decrease if target protein is essential for viability. |
| This compound | 1000 | 72 | ~100% | No significant change in cell viability. |
| Vehicle (DMSO) | - | 72 | 100% | Baseline cell viability. |
Note: The actual effect of dTAG-47 on cell viability is dependent on the specific target protein and cell line used. This compound is not expected to affect cell viability as it does not induce degradation of the target protein.
Table 2: Effect of dTAG-47 and this compound on Target Protein Levels (Western Blot)
| Compound | Concentration (nM) | Incubation Time (hours) | Target Protein Level (relative to vehicle) | Expected Outcome |
| dTAG-47 | 100 | 24 | Decreased | Significant degradation of the target protein. |
| This compound | 100 | 24 | No significant change | No degradation of the target protein. |
| dTAG-47 | 500 | 24 | Significantly Decreased | Pronounced degradation of the target protein. |
| This compound | 500 | 24 | No significant change | No degradation of the target protein. |
| Vehicle (DMSO) | - | 24 | 100% | Baseline protein level. |
Note: The kinetics and extent of degradation with dTAG-47 can vary depending on the target protein and cellular context. This compound should not lead to a reduction in the target protein levels.
Mandatory Visualization
Caption: dTAG System Signaling Pathway.
Caption: Experimental Workflow using this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on cell viability compared to dTAG-47 and a vehicle control.
Materials:
-
Cells stably expressing the POI fused to the FKBP12F36V tag
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
dTAG-47
-
This compound
-
DMSO (vehicle control)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of dTAG-47 and this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of dTAG-47 and this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compounds or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other readings.
-
Normalize the data to the vehicle control wells, which represent 100% cell viability.
-
Plot the cell viability (%) against the log of the compound concentration to generate dose-response curves.
-
Protocol 2: Western Blot Analysis
This protocol is for determining the levels of the FKBP12F36V-tagged POI following treatment with this compound, dTAG-47, and a vehicle control.
Materials:
-
Cells stably expressing the POI fused to the FKBP12F36V tag
-
6-well or 12-well cell culture plates
-
dTAG-47
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the POI or the tag (e.g., anti-HA or anti-FKBP12)
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of dTAG-47, this compound, or vehicle (DMSO) for the specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Express the protein levels relative to the vehicle-treated control.
-
References
Application Notes and Protocols for dTAG-47-NEG in Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dTAG-47-NEG as a negative control in Western blot experiments designed to study targeted protein degradation mediated by the dTAG system.
Introduction to the dTAG System and this compound
The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The addition of a heterobifunctional degrader molecule, such as dTAG-47, recruits an E3 ubiquitin ligase, cereblon (CRBN), to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
This compound is an essential negative control for these experiments. It is an analog of dTAG-47 that is incapable of binding to CRBN.[3] Consequently, it should not induce the degradation of the FKBP12F36V-tagged protein. Its use is critical to demonstrate that the observed protein degradation is a specific effect of the active dTAG-47 compound and not due to off-target effects or experimental artifacts.
Core Applications
-
Validation of Specificity: Confirming that protein degradation is dependent on the recruitment of the E3 ligase by the active dTAG compound.
-
Troubleshooting: Identifying potential issues with the experimental setup, such as non-specific protein degradation or problems with the dTAG system components.
-
Control for Off-Target Effects: Ensuring that the observed cellular phenotype is a direct result of the degradation of the target protein and not due to unintended interactions of the degrader molecule.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of dTAG-47 and this compound in cell-based assays followed by Western blot analysis.
| Parameter | dTAG-47 (Active Degrader) | This compound (Negative Control) | Reference |
| Typical Working Concentration | 500 nM | 100 nM - 500 nM | [3][4] |
| Typical Incubation Time | 0.5 - 24 hours (Time course recommended) | Typically matches the longest time point of the active degrader (e.g., 24 hours) | |
| Expected Outcome | Dose- and time-dependent degradation of the FKBP12F36V-tagged protein. | No significant degradation of the FKBP12F36V-tagged protein. | |
| Solvent | DMSO | DMSO | |
| Storage of Stock Solution | -20°C (1 month) or -80°C (6 months) | -20°C (1 month) or -80°C (6 months) |
Experimental Protocols
Protocol 1: Time-Course Analysis of Protein Degradation using dTAG-47 and this compound
This protocol is designed to determine the degradation kinetics of an FKBP12F36V-tagged protein of interest upon treatment with dTAG-47, using this compound as a negative control.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
dTAG-47 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest or the FKBP12F36V tag
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment:
-
For the time-course experiment, treat the cells with 500 nM dTAG-47 for various durations (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
For the negative control, treat a set of cells with 500 nM this compound for the longest time point used for the active compound (e.g., 24 hours).
-
Include a vehicle control (DMSO) for the 0-hour time point.
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Optional: To better quantify the extent of degradation, prepare a serial dilution of the 0-hour lysate (e.g., 100%, 50%, 20%, 10%) to load on the same gel.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (or the FKBP12F36V tag) and a loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Compare the protein levels in the dTAG-47 and this compound treated samples to the vehicle control.
-
Visualizations
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
dTAG-47-NEG: Application Notes for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing dTAG-47-NEG as a negative control in cellular assays involving the dTAG (degradation tag) system. The dTAG system enables rapid and specific degradation of a target protein, which is engineered to be fused with a mutant FKBP12F36V tag. dTAG-47 is a heterobifunctional molecule that recruits this tagged protein to the E3 ubiquitin ligase cereblon (CRBN), leading to its proteasomal degradation. This compound is an essential control reagent, as it is an analog of dTAG-47 that cannot bind to CRBN, and therefore does not induce the degradation of the FKBP12F36V-tagged protein of interest.
Principle of the dTAG System and the Role of this compound
The dTAG system is a powerful tool for studying protein function by inducing rapid and reversible protein degradation.[1][][3] This is achieved by expressing the protein of interest (POI) as a fusion with the FKBP12F36V tag. The addition of a dTAG degrader, such as dTAG-47, forms a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the fusion protein by the proteasome.[1][4]
This compound serves as a crucial negative control in these experiments. It contains the same FKBP12F36V-binding moiety as dTAG-47 but has a modification that prevents its interaction with the CRBN E3 ligase. Therefore, any observed effects in the presence of dTAG-47 but not this compound can be confidently attributed to the specific degradation of the target protein.
Data Presentation: dTAG-47 Treatment Duration and Concentration in Cellular Assays
The optimal concentration and treatment duration for dTAG-47 can vary depending on the specific cell line, the target protein, and the experimental endpoint. The following table summarizes conditions reported in various studies. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
| Cell Line | Target Protein | dTAG-47 Concentration | Treatment Duration | Outcome |
| Kasumi-1 | AML1-ETO-FKBP12F36V | 500 nM | 0.5 - 24 hours | Rapid degradation observed, with significant reduction within hours. |
| HEK293T | NL-FKBP-Cas9 | 0 - 3000 nM | 48 hours | Dose-dependent degradation of NL-FKBP-Cas9. |
| U2OS.eGFP.PEST | NL-FKBP-Cas9 | As low as 100 nM | Not specified | Complete loss of Cas9 activity. |
| MDA-MB-468 | FKBP12F36V-MELK | 500 nM | 14 - 72 hours | Efficient depletion of the target protein. |
| HEK293T | HiBiT-fusion protein | 0.1 - 10,000 nM | 4 hours | Concentration-dependent decrease in nanoluciferase luminescence. |
| NIH/3T3 | FKBP12F36V-KRASG12V | Not specified | 1 - 4 hours | 50% degradation within 1 hour, 90% within 4 hours. |
Experimental Protocols
General Workflow for a dTAG Cellular Assay
The following diagram outlines the typical workflow for a cellular experiment using the dTAG system.
References
dTAG-47-NEG Application in CRISPR/Cas9 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology represents a powerful chemogenetic tool for inducing rapid, selective, and reversible degradation of target proteins. In conjunction with CRISPR/Cas9-mediated gene editing, the dTAG system allows for precise temporal control over the abundance of a specific protein of interest (POI). This is achieved by using CRISPR/Cas9 to knock-in a small protein tag, FKBP12F36V, onto an endogenous protein. The addition of a heterobifunctional small molecule, such as dTAG-47, then recruits this tagged protein to the E3 ubiquitin ligase Cereblon (CRBN), leading to its ubiquitination and subsequent proteasomal degradation.[1][2] dTAG-47-NEG serves as a crucial negative control in these experiments. It is a stereoisomer of dTAG-47 that does not bind to CRBN, and therefore should not induce degradation of the FKBP12F36V-tagged protein, allowing researchers to control for off-target effects of the compound itself.
This document provides detailed application notes and protocols for the use of dTAG-47 and its negative control, this compound, in CRISPR/Cas9 studies.
Mechanism of Action
The dTAG system is a ternary system comprising the FKBP12F36V-tagged protein of interest, the dTAG molecule, and an E3 ubiquitin ligase. dTAG-47 is a heterobifunctional molecule with one end binding to the FKBP12F36V tag and the other to the CRBN E3 ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of dTAG-47-mediated protein degradation.
Data Presentation
Quantitative Parameters of dTAG-47 Mediated Degradation
The efficiency of dTAG-47 is determined by parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation). These values are protein- and cell-type-dependent.
| Target Protein | Cell Line | dTAG-47 DC50 | dTAG-47 Dmax | Time to Dmax | Reference |
| FKBP12F36V-Luciferase | 293FT | ~10 nM | >90% | 24 hours | [2] |
| BRD4-FKBP12F36V | 293T | Not Reported | >90% | 4 hours | |
| FKBP12F36V-KRASG12V | NIH/3T3 | Not Reported | ~90% | 4-8 hours | |
| NL-FKBP-Cas9 | HEK293T | <100 nM | Not Reported | 48 hours |
Note: Comprehensive DC50 and Dmax values for dTAG-47 across a wide range of proteins are not centrally collated and often need to be determined empirically for each new target and cell line.
Off-Target Effects
The dTAG system is designed for high specificity. Quantitative mass spectrometry-based proteomics has shown that dTAG molecules lead to the degradation of the intended FKBP12F36V-tagged protein with high selectivity. For instance, treatment of cells expressing LACZ-FKBP12F36V with a VHL-recruiting dTAG molecule resulted in the significant degradation of only the target protein out of over 8,000 quantified proteins. Similar selectivity is expected with CRBN-recruiting molecules like dTAG-47, although empirical validation is always recommended. The use of this compound is critical to differentiate between target-specific effects and any potential off-target effects of the chemical scaffold.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knock-in of FKBP12F36V Tag
This protocol outlines the general steps for inserting the FKBP12F36V tag into a specific genomic locus.
Caption: Workflow for CRISPR/Cas9-mediated FKBP12F36V knock-in.
1. Design of sgRNA and Donor Template
-
sgRNA Design: Design single guide RNAs (sgRNAs) targeting the genomic locus immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of your gene of interest. Use online tools like CHOPCHOP or the Broad Institute GPP sgRNA Designer to predict on-target efficiency and off-target sites.
-
Donor Template Design: The donor template should contain the FKBP12F36V coding sequence flanked by 5' and 3' homology arms (typically 400-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. It is also recommended to include a selection marker (e.g., puromycin resistance gene) linked via a self-cleaving 2A peptide sequence. To prevent re-cutting of the integrated DNA by Cas9, introduce silent mutations in the PAM sequence or the sgRNA seed region within the homology arms.
2. Preparation of CRISPR/Cas9 Components
-
Clone the designed sgRNA into a Cas9 expression vector (e.g., pX459).
-
Synthesize or clone the donor template plasmid.
3. Cell Transfection
-
Co-transfect the Cas9/sgRNA expression plasmid and the donor template plasmid into the target cells using a suitable method (e.g., lipofection, electroporation).
4. Selection and Clonal Isolation
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, perform single-cell cloning by limiting dilution or FACS to isolate individual clones.
5. Validation of Knock-in
-
Genomic DNA PCR: Screen individual clones by PCR using one primer outside the homology arm and one primer within the inserted tag sequence to confirm correct integration.
-
Sanger Sequencing: Sequence the PCR product to confirm in-frame insertion of the FKBP12F36V tag.
-
Western Blot: Perform a Western blot using an antibody against the protein of interest or an antibody against a tag (if included, e.g., HA-tag) to confirm the expression of the correctly sized fusion protein.
Protocol 2: dTAG-47 Treatment and Protein Degradation Analysis
This protocol describes how to perform a time-course and dose-response experiment to characterize the degradation of an FKBP12F36V-tagged protein.
Caption: Experimental workflow for dTAG-47 treatment and analysis.
1. Cell Seeding
-
Seed the validated FKBP12F36V knock-in cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
2. Preparation of dTAG-47 and this compound
-
Prepare a stock solution of dTAG-47 and this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compounds in cell culture medium to achieve the desired final concentrations. For a dose-response experiment, a range from 1 nM to 10 µM is a good starting point. For a time-course experiment, a concentration of 100-500 nM is often effective.
3. Treatment
-
Remove the medium from the cells and add the medium containing the different concentrations of dTAG-47 or this compound. Include a DMSO-only vehicle control.
-
For Dose-Response: Incubate the cells for a fixed time (e.g., 24 hours).
-
For Time-Course: Add a fixed concentration of dTAG-47 and harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
4. Cell Lysis and Protein Quantification
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
5. Western Blot Analysis
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody and visualize the bands using a chemiluminescence imager.
6. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control.
-
For dose-response experiments, plot the normalized protein levels against the log of the dTAG-47 concentration to determine the DC50.
-
For time-course experiments, plot the normalized protein levels against time to determine the degradation kinetics.
Protocol 3: Downstream Functional Assays
Following the confirmation of protein degradation, various downstream assays can be performed to investigate the functional consequences.
1. Cell Viability/Proliferation Assay
-
Seed the FKBP12F36V-tagged cells in 96-well plates.
-
Treat the cells with dTAG-47, this compound, and a vehicle control at various concentrations for a desired period (e.g., 72 hours).
-
Assess cell viability using a commercially available kit (e.g., CellTiter-Glo®, MTS assay).
-
Plot cell viability against the compound concentration to determine the effect of protein degradation on cell growth.
2. Transcriptional Analysis (PRO-seq) Precision Run-On sequencing (PRO-seq) can be used to identify the immediate and direct transcriptional consequences of degrading a protein of interest.
-
Cell Treatment and Harvest: Treat FKBP12F36V-tagged cells with dTAG-47 or a vehicle control for a short duration (e.g., 1-6 hours) to focus on direct transcriptional changes. Harvest the cells.
-
Cell Permeabilization: Permeabilize the cells with a mild detergent to halt transcription and deplete endogenous NTPs.
-
Nuclear Run-On: Resuspend the permeabilized cells in a reaction mix containing biotin-labeled NTPs to allow for a single nucleotide addition by transcriptionally engaged RNA polymerases.
-
RNA Isolation and Library Preparation: Isolate the nascent, biotin-labeled RNA and proceed with library preparation for next-generation sequencing according to a PRO-seq protocol.
-
Data Analysis: Align the sequencing reads to the reference genome and analyze the changes in transcriptional activity at gene promoters and enhancers to identify the direct regulatory targets of the degraded protein.
Conclusion
The combination of CRISPR/Cas9-mediated tagging with the dTAG system provides a robust platform for the functional investigation of proteins. The rapid and specific degradation induced by dTAG-47, coupled with the use of the inactive this compound control, allows for precise dissection of a protein's role in various cellular processes. The protocols provided herein offer a framework for the successful implementation of this powerful technology in your research.
References
Validating On-Target Protein Degradation Using dTAG-47-NEG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the dTAG technology, with a specific focus on the negative control compound, dTAG-47-NEG, for the robust validation of on-target protein degradation. The dTAG system offers rapid, selective, and reversible degradation of proteins of interest (POIs), providing a powerful tool for target validation in drug discovery and biological research.[1][2][3]
The dTAG platform is a binary system requiring two components:
-
A protein of interest (POI) fused to a mutant FKBP12F36V tag. This can be achieved through genetic engineering techniques such as CRISPR/Cas9-mediated knock-in or lentiviral expression of the fusion protein.[1]
-
A dTAG degrader molecule , such as dTAG-47. This heterobifunctional molecule consists of a ligand that selectively binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).
The formation of this ternary complex between the FKBP12F36V-POI, the dTAG molecule, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The Critical Role of this compound
This compound is an essential negative control for dTAG-47-mediated degradation experiments. It is an analog of dTAG-47 that is incapable of binding to and recruiting the CRBN E3 ligase. By using this compound, researchers can distinguish between the specific, intended degradation of the FKBP12F36V-tagged protein and any potential off-target or non-specific effects of the dTAG compound. Any cellular phenotype observed upon treatment with dTAG-47 but not with this compound can be confidently attributed to the degradation of the target protein.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of the dTAG system and a typical experimental workflow for validating on-target protein degradation.
Caption: Mechanism of dTAG-47 mediated protein degradation.
Caption: Experimental workflow for validating on-target degradation.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from experiments using the dTAG system.
Table 1: Dose-Dependent Degradation of POI-FKBP12F36V by dTAG-47
| dTAG-47 Concentration (nM) | % POI Degradation (vs. DMSO) |
| 0 (DMSO) | 0% |
| 10 | 25% |
| 50 | 70% |
| 100 | 90% |
| 500 | >95% |
Note: Degradation is typically assessed by Western blot analysis after a 24-hour treatment period. Optimal concentrations may vary depending on the cell line and protein target.
Table 2: Time Course of POI-FKBP12F36V Degradation with 500 nM dTAG-47
| Time (hours) | % POI Degradation (vs. 0h) |
| 0 | 0% |
| 0.5 | 30% |
| 1 | 50% |
| 2 | 75% |
| 6 | >90% |
| 24 | >95% |
Note: The kinetics of degradation can vary between different target proteins.
Table 3: Effect of dTAG-47 and this compound on Cell Viability
| Treatment (500 nM) | % Cell Viability (vs. DMSO) |
| DMSO | 100% |
| dTAG-47 | 45% (Example for an essential POI) |
| This compound | 98% |
Note: Cell viability is assessed after a 72-hour treatment. The phenotypic effect is dependent on the function of the target protein.
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol details the steps to assess the degradation of the POI-FKBP12F36V fusion protein following treatment with dTAG-47 and this compound.
Materials:
-
Cells expressing POI-FKBP12F36V
-
dTAG-47 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI, FKBP12, or a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells expressing the POI-FKBP12F36V in appropriate culture plates and allow them to adhere overnight.
-
Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of dTAG-47 (e.g., 0, 10, 50, 100, 500 nM).
-
For time-course experiments, treat cells with a fixed concentration of dTAG-47 (e.g., 500 nM) and harvest at different time points (e.g., 0, 0.5, 1, 2, 6, 24 hours).
-
Include control groups treated with DMSO and this compound at the highest concentration used for dTAG-47.
-
-
Cell Lysis:
-
At the end of the treatment period, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of POI degradation on cell proliferation and viability.
Materials:
-
Cells expressing POI-FKBP12F36V
-
dTAG-47
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Treatment: Add dTAG-47, this compound, or DMSO to the wells at the desired final concentrations.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells to determine the percentage of cell viability.
-
Compare the effects of dTAG-47 and this compound.
-
Protocol 3: Washout Experiment to Assess Reversibility
This protocol is used to determine if the degradation of the POI is reversible upon removal of the dTAG compound.
Materials:
-
Cells expressing POI-FKBP12F36V
-
dTAG-47
-
Cell culture medium
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Initial Treatment: Treat cells with dTAG-47 (e.g., 500 nM) for a period sufficient to achieve significant degradation (e.g., 6 hours).
-
Washout:
-
Remove the medium containing dTAG-47.
-
Wash the cells twice with fresh, pre-warmed medium.
-
Add fresh medium without dTAG-47.
-
-
Recovery: Incubate the cells for various time points after washout (e.g., 1, 2, 4, 8, 24 hours) to allow for protein re-expression.
-
Analysis: At each time point, harvest the cells and perform Western blot analysis as described in Protocol 1 to monitor the recovery of the POI protein levels. A return of the protein signal indicates that the degradation is reversible.
References
protocol for setting up a dTAG experiment with controls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein.[] This system offers precise temporal control over protein abundance, making it an invaluable technique for studying protein function, validating drug targets, and dissecting complex biological pathways.[2][3][4] The dTAG system utilizes a heterobifunctional small molecule, the dTAG degrader, to hijack the cell's natural ubiquitin-proteasome system. This is achieved by inducing the formation of a ternary complex between a target protein, which has been fused with a mutant FKBP12F36V tag, and an E3 ubiquitin ligase.[2] This leads to the polyubiquitination and subsequent proteasomal degradation of the tagged protein.
This document provides detailed protocols for setting up a dTAG experiment, including essential controls, and outlines methods for downstream analysis.
The dTAG System: Mechanism of Action
The dTAG system consists of three key components:
-
The FKBP12F36V tag: A mutated version of the FKBP12 protein that is specifically recognized by the dTAG degrader but not by endogenous FKBP12. The gene of interest is genetically fused with this tag.
-
The dTAG Degrader: A small molecule with two heads; one binds to the FKBP12F36V tag, and the other recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).
-
The Ubiquitin-Proteasome System: The cell's endogenous machinery for protein degradation.
Upon addition of the dTAG degrader to cells expressing the FKBP12F36V-tagged protein of interest (POI), the degrader forms a bridge between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.
Experimental Workflow
A typical dTAG experiment follows a series of well-defined steps, from generating the tagged cell line to analyzing the phenotypic consequences of protein degradation.
Experimental Protocols
Protocol 1: Generation of FKBP12F36V-tagged Cell Lines
There are two primary methods for generating cell lines expressing the FKBP12F36V-tagged protein of interest: CRISPR/Cas9-mediated endogenous tagging and lentiviral transduction for exogenous expression. The choice of method depends on the experimental goals. Endogenous tagging is preferred to study the protein at its physiological expression level, while lentiviral expression is useful for rapid screening and for proteins where endogenous tagging is challenging.
A. CRISPR/Cas9-Mediated Endogenous Tagging
This method integrates the FKBP12F36V tag directly into the genomic locus of the target gene.
Materials:
-
Cas9 nuclease
-
Single guide RNA (sgRNA) targeting the C- or N-terminus of the gene of interest
-
Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site
-
Cell line of interest
-
Transfection reagent
-
Selection antibiotic (if a resistance cassette is included in the donor plasmid)
Procedure:
-
Design sgRNA and Donor Plasmid: Design an sgRNA that targets the desired tagging site (typically near the start or stop codon). Construct a donor plasmid containing the FKBP12F36V tag sequence and a selectable marker, flanked by homology arms of at least 500 bp.
-
Transfection: Co-transfect the Cas9 plasmid, sgRNA plasmid, and the donor plasmid into the target cells using a suitable transfection method.
-
Selection: If a selectable marker is used, apply the appropriate antibiotic to select for cells that have integrated the donor plasmid.
-
Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the correct integration of the FKBP12F36V tag by PCR and Sanger sequencing. Confirm the expression of the tagged protein by Western blot using an antibody against the protein of interest or the tag.
B. Lentiviral Expression of Fusion Protein
This method allows for the stable expression of the FKBP12F36V-tagged protein from a lentiviral vector.
Materials:
-
Lentiviral expression vector containing the FKBP12F36V tag
-
Gene of interest cloned into the lentiviral vector
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
Target cell line
-
Polybrene
Procedure:
-
Cloning: Clone the gene of interest in-frame with the FKBP12F36V tag in the lentiviral expression vector.
-
Lentivirus Production: Co-transfect the expression vector and packaging plasmids into HEK293T cells. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Transduce the target cell line with the lentivirus in the presence of polybrene.
-
Selection and Validation: Select for transduced cells using the appropriate antibiotic. Validate the expression of the fusion protein by Western blot.
Protocol 2: dTAG Degrader Treatment and Controls
Proper controls are critical for interpreting the results of a dTAG experiment.
Materials:
-
FKBP12F36V-tagged cell line
-
dTAG degrader (e.g., dTAG-13 for CRBN recruitment, dTAGV-1 for VHL recruitment)
-
Negative control dTAG molecule (e.g., dTAG-13-NEG, dTAGV-1-NEG)
-
Vehicle control (e.g., DMSO)
-
Parental (untagged) cell line
Experimental Groups:
| Group | Cell Line | Treatment | Purpose |
| 1 | Tagged | dTAG Degrader | Experimental group to assess degradation. |
| 2 | Tagged | Vehicle (DMSO) | Negative control for the effect of the degrader vehicle. |
| 3 | Tagged | Negative Control dTAG | Negative control for off-target effects of the degrader molecule. |
| 4 | Parental | dTAG Degrader | Control for the effect of the degrader on the parental cell line. |
Procedure:
-
Cell Seeding: Seed the tagged and parental cells at an appropriate density in multi-well plates.
-
Treatment:
-
Dose-Response: Treat the tagged cells with a serial dilution of the dTAG degrader (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Time-Course: Treat the tagged cells with a fixed concentration of the dTAG degrader (typically at or above the DC50) and harvest cells at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.
-
-
Harvesting: At the end of the treatment period, harvest the cells for downstream analysis.
Data Presentation: Quantitative Summary
The efficacy of dTAG-mediated degradation is typically quantified by DC50 and Dmax values.
| Target Protein | dTAG Molecule | Cell Line | DC50 | Dmax (%) | Reference |
| FKBP12F36V-Nluc | dTAG-13 | 293FT | ~10 nM | >90% | |
| BRD4-FKBP12F36V | dTAG-13 | MV4;11 | <100 nM | >90% | |
| FKBP12F36V-KRASG12V | dTAG-13 | NIH/3T3 | ~50 nM | ~90% | |
| MTH1-fused CAR | aTAG 2139 | Jurkat | 0.3 nM | ~92% | |
| MTH1-fused CAR | aTAG 4531 | Jurkat | 0.3 nM | ~93% |
Time-Dependent Degradation of FKBP12F36V-KRASG12V with dTAG-13
| Time (hours) | Remaining Protein (%) |
| 0 | 100 |
| 1 | ~42% |
| 4 | ~11% |
| 8 | <10% |
| 24 | <5% |
| (Data are representative and compiled from published studies) |
Downstream Analysis Protocols
Protocol 3: Western Blot Analysis
Western blotting is the most common method to visualize and quantify protein degradation.
Procedure:
-
Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the protein of interest or the tag (e.g., anti-HA if the tag includes an HA epitope). Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an ECL reagent and quantify band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.
Protocol 4: Quantitative Proteomics
Multiplexed quantitative mass spectrometry can provide a global view of protein changes following dTAG-mediated degradation.
Procedure:
-
Sample Preparation: Lyse cells and digest proteins into peptides. Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
LC-MS/MS Analysis: Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify peptides and proteins using a proteomics software suite. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon dTAG treatment.
Protocol 5: Cellular Viability and Apoptosis Assays
These assays are used to assess the phenotypic consequences of degrading the target protein.
A. Cell Viability Assay (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and treat with the dTAG degrader and controls.
-
After the desired incubation period (e.g., 72 hours), add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader. The luminescence signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
B. Apoptosis Assay (e.g., Annexin V Staining)
Procedure:
-
Treat cells with the dTAG degrader and controls.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway Analysis: A Case Study of KRAS Degradation
Degradation of oncogenic proteins like KRASG12V allows for the study of immediate downstream signaling events. The MAPK/ERK and PI3K/AKT pathways are two major signaling cascades downstream of KRAS.
Upon treatment of cells expressing FKBP12F36V-KRASG12V with a dTAG degrader, a rapid decrease in the phosphorylation of downstream effectors such as MEK, ERK, and AKT is observed. This can be quantified by Western blot using phospho-specific antibodies.
Quantitative Analysis of Pathway Inhibition
| Pathway Component | Change upon KRAS Degradation |
| p-MEK | Decreased |
| p-ERK | Decreased |
| p-AKT | Decreased |
By analyzing these changes over time, researchers can gain insights into the kinetics of signaling pathway shutdown following the removal of a key node. This approach is instrumental in understanding the dynamic regulation of cellular signaling networks.
References
dTAG-47-NEG solubility and preparation for in vitro use
Application Notes and Protocols for dTAG-47-NEG
These application notes provide detailed protocols for the solubilization and in vitro use of this compound, a critical negative control for dTAG-47-mediated targeted protein degradation studies. The information is intended for researchers, scientists, and drug development professionals working with the dTAG system.
Properties of this compound
This compound is an inactive analog of dTAG-47, designed to serve as a negative control in experiments utilizing the dTAG protein degradation platform.[1] It is structurally similar to dTAG-47 but is unable to bind to the E3 ubiquitin ligase Cereblon (CRBN).[1] This property makes it an essential tool for distinguishing specific protein degradation effects from potential off-target or compound-related artifacts.
| Property | Value | Reference |
| Molecular Weight | 1062.25 g/mol | [1] |
| Formula | C59H75N5O13 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥97% |
Solubility and Storage
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.
Solubility: this compound is highly soluble in dimethyl sulfoxide (DMSO).
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mM (106.22 mg/mL) | Ultrasonic and warming may be required for complete dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
Storage and Stability: this compound should be stored as a powder or in solution under the following conditions to prevent degradation.
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | 3 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Mechanism of Action of the dTAG System and the Role of this compound
The dTAG system is a powerful tool for inducing rapid and specific degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The active degrader, dTAG-47, is a heterobifunctional molecule that binds to both the FKBP12F36V tag and the E3 ubiquitin ligase, Cereblon (CRBN). This brings the POI into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
This compound is designed as a negative control and is incapable of binding to CRBN. Therefore, it does not induce the formation of the ternary complex (POI-FKBP12F36V/dTAG-47-NEG/CRBN) and subsequent degradation of the target protein. Its use is critical to demonstrate that the observed cellular phenotype is a direct result of the degradation of the POI and not due to off-target effects of the chemical degrader.
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Optional: Sonicator or water bath
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Prepare the stock solution by adding the appropriate volume of DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1062.25 g/mol ), add 94.14 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath or warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 941.40 µL |
| 5 mM | 1 mg | 188.28 µL |
| 10 mM | 1 mg | 94.14 µL |
Protocol for In Vitro Use in Cell Culture
This protocol provides a general guideline for using this compound as a negative control in a cell-based protein degradation experiment. The optimal conditions, including cell density, compound concentration, and incubation time, should be empirically determined for each cell line and target protein.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
Appropriate cell culture medium and supplements
-
dTAG-47 and this compound stock solutions (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot)
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw the dTAG-47 and this compound stock solutions. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. A common starting concentration for dTAG compounds is between 100 nM and 500 nM. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the vehicle (DMSO), dTAG-47, or this compound at the desired final concentrations.
-
Incubation: Incubate the cells for the desired period. The kinetics of protein degradation can vary, with significant degradation observed as early as 30 minutes to requiring incubations of 24 hours or longer. A time-course experiment is recommended to determine the optimal incubation time.
-
Cell Lysis and Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. Analyze the protein levels by Western blot or other quantitative methods to assess the extent of degradation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a targeted protein degradation experiment using dTAG-47 and this compound.
Troubleshooting
-
No degradation with dTAG-47:
-
Confirm the expression and integrity of the FKBP12F36V-tagged protein.
-
Ensure the cell line expresses CRBN. If not, a VHL-recruiting dTAG compound may be necessary.
-
Titrate the dTAG-47 concentration, as high concentrations can lead to a "hook effect" which reduces degradation efficiency.
-
Optimize the incubation time.
-
-
Degradation observed with this compound:
-
This is unexpected and may indicate an issue with the compound or experimental setup. Verify the identity and purity of the this compound.
-
Consider the possibility of non-specific effects at high concentrations. Perform a dose-response experiment.
-
-
Compound Precipitation in Media:
-
Ensure the final DMSO concentration is low and the compound is fully dissolved in the stock solution before further dilution in aqueous media.
-
For further details on the dTAG system and its applications, refer to the publications from the Bradner and Gray labs.
References
Establishing a Dose-Response Curve for dTAG-47 with dTAG-47-NEG: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing a dose-response curve for the targeted protein degrader dTAG-47, using dTAG-47-NEG as a negative control. These guidelines are intended for researchers in academia and industry working on target validation and drug discovery.
Introduction to the dTAG System
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein. The system utilizes a heterobifunctional small molecule, dTAG-47, which consists of a ligand that binds to the mutant FKBP12F36V protein and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN)[1][2]. When a protein of interest is fused with the FKBP12F36V tag, the addition of dTAG-47 leads to the formation of a ternary complex between the fusion protein and CRBN[1]. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.
This compound serves as a crucial negative control. It is a diastereomer of dTAG-47 that can still bind to the FKBP12F36V tag but is unable to recruit the E3 ligase, thereby preventing protein degradation. This allows researchers to distinguish between the specific degradation effects of dTAG-47 and any potential off-target or non-specific effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the dTAG-47 signaling pathway and the general experimental workflow for establishing a dose-response curve.
Figure 1: dTAG-47 Signaling Pathway for Targeted Protein Degradation.
Figure 2: Experimental Workflow for a dTAG-47 Dose-Response Study.
Experimental Protocols
Cell Culture and Seeding
-
Cell Line Maintenance : Culture cells expressing the FKBP12F36V-tagged protein of interest in the appropriate growth medium supplemented with antibiotics for selection, if applicable. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of cell lysis. Allow the cells to adhere and recover for 24 hours before treatment.
dTAG-47 and this compound Treatment
-
Stock Solutions : Prepare 10 mM stock solutions of dTAG-47 and this compound in DMSO. Store at -20°C.
-
Serial Dilutions : Prepare a serial dilution of dTAG-47 in the cell culture medium. A typical concentration range for a dose-response curve is 0.1 nM to 10,000 nM.
-
Negative Control : Prepare a solution of this compound at a high concentration (e.g., 1 µM or the highest concentration of dTAG-47 used) in the cell culture medium.
-
Vehicle Control : Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of dTAG-47 used.
-
Treatment : Remove the old medium from the cells and add the prepared media containing the different concentrations of dTAG-47, this compound, or the vehicle control.
-
Incubation : Incubate the cells for the desired time points. Degradation can be observed in as little as 30 minutes to an hour, with maximal degradation often occurring between 6 and 24 hours.
Cell Lysis and Protein Quantification
-
Cell Lysis :
-
Place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification :
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.
-
Western Blot Analysis
-
Sample Preparation :
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer :
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Proteomics Analysis (Optional)
For a more global and unbiased assessment of protein degradation, mass spectrometry-based proteomics can be employed.
-
Sample Preparation :
-
After protein quantification, the samples are subjected to in-solution or in-gel digestion with trypsin.
-
The resulting peptides are desalted and cleaned up using C18 columns.
-
For quantitative proteomics, peptides can be labeled with tandem mass tags (TMT).
-
-
LC-MS/MS Analysis :
-
The prepared peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis :
-
The raw data is processed using proteomics software to identify and quantify peptides and proteins.
-
The abundance of the target protein is compared across the different treatment conditions.
-
Data Presentation and Interpretation
The quantitative data obtained from Western blot or proteomics analysis should be summarized in tables to facilitate comparison.
Table 1: Example Data from a dTAG-47 Dose-Response Experiment (Western Blot)
| dTAG-47 Conc. (nM) | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 0.1 | 0.95 | 5% |
| 1 | 0.78 | 22% |
| 10 | 0.45 | 55% |
| 100 | 0.12 | 88% |
| 1000 | 0.05 | 95% |
| 10000 | 0.06 | 94% |
| 1000 (this compound) | 0.98 | 2% |
Note: The "hook effect," where degradation efficiency decreases at very high concentrations of the degrader, may be observed.
Table 2: Key Parameters from Dose-Response Curve
| Parameter | Description | Example Value |
| DC50 | The concentration of dTAG-47 that results in 50% degradation of the target protein. | ~8 nM |
| Dmax | The maximum percentage of degradation achieved. | 95% |
The data from Table 1 can be plotted to generate a dose-response curve, from which the DC50 and Dmax values can be determined.
Troubleshooting and Considerations
-
Cell Line Specificity : The efficiency of dTAG-47 can vary between different cell lines, potentially due to differences in the expression levels of CRBN.
-
Tagging Position : The position of the FKBP12F36V tag (N- or C-terminus) can affect the stability and function of the target protein, as well as the efficiency of degradation. It is recommended to test both tagging orientations.
-
Off-Target Effects : While the dTAG system is highly specific, it is good practice to check for the degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3) to ensure the observed effects are specific to the targeted protein.
-
Toxicity : At high concentrations, dTAG molecules may exhibit cellular toxicity. It is important to assess cell viability in parallel with the degradation experiment, especially when using a new cell line.
By following these detailed protocols and considerations, researchers can successfully establish a robust dose-response curve for dTAG-47, enabling precise control and analysis of target protein degradation in their experimental systems.
References
Troubleshooting & Optimization
troubleshooting dTAG experiments with dTAG-47-NEG
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the dTAG system, with a specific focus on experiments involving dTAG-47 and its essential negative control, dTAG-47-NEG.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the dTAG system and how does dTAG-47 work?
The degradation TAG (dTAG) system is a chemical biology tool for inducing rapid, selective, and reversible degradation of a target protein.[1] It requires three components:
-
A protein of interest (POI) fused to a mutated FKBP12 tag (FKBP12F36V).[][3] This fusion protein can be generated via transgene expression or CRISPR-mediated knock-in.[1]
-
A dTAG molecule, such as dTAG-47. This is a heterobifunctional small molecule with one end that selectively binds to the FKBP12F36V tag and another end that recruits an E3 ubiquitin ligase.
-
The cell's endogenous ubiquitin-proteasome system.
dTAG-47 works by forming a ternary complex between your FKBP12F36V-tagged protein and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the POI, marking it for destruction by the proteasome.
Q2: What is this compound and why is it a mandatory control?
This compound is an inactive analog of dTAG-47. While it can still bind to the FKBP12F36V tag, it has been structurally modified so that it cannot bind to and recruit the CRBN E3 ligase .
It is an essential negative control used to verify that the observed biological effects are specifically due to the CRBN-mediated degradation of your target protein and not from off-target effects of the dTAG-47 compound itself. Any phenotype observed with dTAG-47 but not with this compound can be confidently attributed to the degradation of the POI.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with bifunctional molecules like dTAGs where excessive concentrations can lead to reduced degradation efficiency. This occurs because at very high concentrations, dTAG-47 molecules will separately saturate both the FKBP12F36V-POI and CRBN, forming binary complexes instead of the productive ternary complex required for degradation. To avoid this, it is critical to perform a dose-response experiment to determine the optimal concentration that yields maximal degradation without triggering the hook effect.
Q4: Should I tag my protein on the N- or C-terminus?
The optimal placement of the FKBP12F36V tag (N- or C-terminus) is protein-dependent and must be determined empirically. A poorly positioned tag could disrupt protein folding, localization, stability, or function. It is advisable to test both N- and C-terminal fusions to ensure that the tagged protein remains functional and stable prior to degradation experiments.
Q5: How quickly should I expect to see degradation?
dTAG-mediated degradation is very rapid, with effects often visible within 30-60 minutes of treatment. However, the exact kinetics can vary depending on the specific protein target, its subcellular localization, and the cell line used. Some proteins may require 4-8 hours for near-complete degradation. A time-course experiment is recommended to establish the degradation profile for your specific POI.
Section 2: Troubleshooting Guide
Problem: I observe no or inefficient degradation of my target protein after treating with dTAG-47.
This is a common issue with several potential causes. Follow these steps to diagnose the problem.
-
Question: Have you confirmed the expression of the FKBP12F36V-tagged protein?
-
How to Check: Before any degradation experiment, you must confirm that your POI is correctly tagged and expressed at detectable levels. Run a Western blot on lysates from your engineered cells and probe with an antibody against either the POI or the tag itself.
-
What it Means: If you don't see a band at the expected higher molecular weight, there is an issue with your cell line generation (e.g., transfection, transduction, or CRISPR editing). You must resolve this before troubleshooting degradation.
-
-
Question: Does the problem persist when using the this compound control?
-
How to Check: Treat your cells in parallel with dTAG-47, this compound, and a vehicle control (e.g., DMSO) at the same concentration.
-
What it Means: This is a critical diagnostic step.
-
No degradation with dTAG-47, and no degradation with this compound: This is the most common scenario. It suggests the issue lies with the degradation machinery or experimental conditions. Proceed to the questions below.
-
Degradation is observed with BOTH dTAG-47 and this compound: This is rare but indicates that the degradation is not CRBN-mediated. The effect may be due to an off-target activity of the compound scaffold unrelated to the intended mechanism.
-
-
-
Question: Does your cell line express the E3 ligase Cereblon (CRBN)?
-
How to Check: The dTAG-47 system relies entirely on the presence of its E3 ligase partner, CRBN. Check for CRBN expression in your cell line using Western blot or by consulting public databases (e.g., The Human Protein Atlas).
-
Solution: If your cells have low or no CRBN expression, dTAG-47 will not work. You should consider using a dTAG molecule that recruits a different E3 ligase, such as dTAGV-1, which recruits the Von Hippel-Lindau (VHL) E3 ligase.
-
-
Question: Have you optimized the dTAG-47 concentration and treatment time?
-
How to Check:
-
Concentration: Perform a dose-response curve, treating cells with a range of dTAG-47 concentrations (e.g., 1 nM to 10 µM) for a fixed time. This will identify the optimal concentration and reveal any potential "hook effect" at higher doses. A concentration of 500 nM is often a good starting point.
-
Time: Perform a time-course experiment using the optimal concentration, collecting samples at various time points (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours) to map the degradation kinetics.
-
-
Solution: Use the optimal concentration and time point identified from these experiments for all future assays.
-
Problem: I see toxicity or unexpected phenotypes in my experiment.
-
Question: Does the toxicity occur with dTAG-47, this compound, and/or the vehicle control?
-
How to Check: Run parallel experiments with your main compound (dTAG-47), the negative control (this compound), and the vehicle (e.g., DMSO). Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Interpreting the Results:
-
Toxicity with dTAG-47 ONLY: This is the desired outcome, as it strongly suggests the observed phenotype is a direct result of degrading your protein of interest.
-
Toxicity with BOTH dTAG-47 and this compound: This indicates an off-target effect of the small molecule scaffold that is independent of CRBN-mediated degradation. The result should be interpreted with caution.
-
Toxicity with ALL conditions (including vehicle): This points to a problem with the vehicle concentration or the general health of your cell culture. Ensure your final DMSO concentration is non-toxic (typically <0.5%).
-
-
Section 3: Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is adapted from standard Western blotting procedures to assess protein levels post-treatment.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of dTAG-47, this compound, and vehicle for the predetermined time.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against your POI overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
References
Navigating Unexpected Results with dTAG-47-NEG Control: A Technical Support Guide
Fremont, CA – November 28, 2025 – As the use of targeted protein degradation technologies becomes more widespread in research and drug development, understanding the nuances of experimental controls is paramount. This technical support center provides a comprehensive resource for researchers encountering unexpected results with the dTAG-47-NEG negative control, a critical component of the dTAG system for inducing selective protein degradation. This guide offers troubleshooting advice and detailed experimental protocols to ensure the accuracy and reliability of your findings.
The dTAG system offers a powerful method for rapid and specific degradation of a protein of interest (POI) by tagging it with a mutant FKBP12(F36V) protein.[1][2] The dTAG-47 molecule then recruits the E3 ubiquitin ligase Cereblon (CRBN) to the tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The this compound is designed as an inactive control; it is a diastereomer of dTAG-47 that is incapable of binding to CRBN and therefore should not induce degradation of the FKBP12(F36V)-tagged protein.
This guide will address common questions and troubleshooting scenarios to help you interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound control?
The this compound control is an essential component of a well-controlled dTAG experiment. Its primary purpose is to demonstrate that the observed degradation of the target protein is a direct result of the dTAG-47-mediated recruitment of the CRBN E3 ligase and not due to off-target effects of the compound or other experimental artifacts. Ideally, cells treated with this compound should show no degradation of the FKBP12(F36V)-tagged protein of interest.
Q2: I am observing degradation of my target protein with the this compound control. What are the possible reasons?
Observing degradation with the negative control is an unexpected result that requires careful investigation. Several factors could contribute to this finding:
-
Compound Quality and Handling: Ensure that the this compound compound is of high purity and has been stored correctly, typically at -20°C, to prevent degradation or conversion to an active form.
-
High Compound Concentration: Extremely high concentrations of any small molecule can lead to non-specific effects or cytotoxicity, which might indirectly result in protein degradation. It is crucial to perform a dose-response experiment to determine the optimal concentration for both dTAG-47 and this compound.
-
Off-Target Effects: While designed to be specific, it is theoretically possible that at high concentrations, the FKBP12(F36V) ligand component of this compound could interfere with cellular processes.
-
Cellular Health: Unhealthy or stressed cells may exhibit increased protein turnover, which could be misinterpreted as specific degradation. Always ensure your cells are healthy and viable before and during the experiment.
Q3: My cells are showing a phenotypic change (e.g., decreased viability) with this compound treatment. Why is this happening?
A phenotypic change in the presence of the negative control suggests that the effect may not be due to the degradation of your specific protein of interest. Possible explanations include:
-
Inherent Compound Toxicity: At certain concentrations, the this compound molecule itself might have some level of toxicity in your specific cell line. It is recommended to test the toxicity of dTAG molecules in parental cells (without the FKBP12(F36V) tag) to assess baseline toxicity.
-
Off-Target Effects of the FKBP12(F36V) Ligand: The ligand that binds to the FKBP12(F36V) tag could potentially have off-target activities that lead to the observed phenotype, independent of protein degradation.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is not causing the observed phenotype.
Troubleshooting Guide
If you are encountering unexpected results with your this compound control, follow these steps to identify the potential source of the issue.
Scenario 1: Unexpected Degradation of Target Protein with this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Integrity | 1. Verify the source and batch of this compound. 2. Prepare fresh stock solutions from a new aliquot. | A fresh, high-quality compound should not induce degradation. |
| Inappropriate Concentration | Perform a dose-response experiment with both dTAG-47 and this compound (e.g., 1 nM to 10 µM). | Degradation should be observed with dTAG-47 in a dose-dependent manner (potentially showing a "hook effect" at high concentrations), while this compound should show no degradation across the concentration range. |
| CRBN-Independent Degradation | Treat cells with a proteasome inhibitor (e.g., MG132) prior to and during this compound treatment. | If degradation is blocked, it suggests a proteasome-mediated process that is independent of CRBN recruitment. |
| Cell Line Specificity | Confirm that your cell line expresses CRBN. The dTAG-47 system is dependent on this E3 ligase. | If CRBN is not expressed, dTAG-47 will be ineffective. Consider using a dTAG molecule that recruits a different E3 ligase, such as VHL. |
Scenario 2: Unexpected Phenotype (e.g., Cytotoxicity) with this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Toxicity | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a dose-response of this compound on the parental cell line (not expressing the FKBP12(F36V) tag). 2. Compare the viability of tagged and untagged cells treated with this compound. | If both tagged and untagged cells show a similar decrease in viability, the effect is likely due to the compound's inherent toxicity and not related to the tagged protein. |
| Solvent Toxicity | Run a vehicle-only control with the same final concentration of the solvent (e.g., DMSO) used for the dTAG compounds. | The vehicle control should not exhibit the same phenotype as the this compound treated cells. |
| Off-Target Effects | If possible, perform a global proteomics analysis on cells treated with this compound to identify any unintended changes in the proteome. | This can help to identify if other proteins are being affected by the negative control compound. |
Experimental Protocols
Western Blot Analysis of Target Protein Degradation
This protocol is designed to assess the levels of an FKBP12(F36V)-tagged protein of interest following treatment with dTAG-47 and this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest or the FKBP12 tag.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of dTAG-47, this compound, or vehicle (e.g., DMSO) for the desired time course (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Be sure to include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay
This protocol can be used to assess the cytotoxic effects of dTAG compounds.
Materials:
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of dTAG-47 and this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells to determine the percentage of viable cells at each compound concentration.
Visualizing the dTAG-47 Mechanism and Troubleshooting Logic
To further clarify the experimental workflow and potential pitfalls, the following diagrams illustrate the dTAG-47 signaling pathway and a logical troubleshooting workflow.
References
Technical Support Center: dTAG-47 & dTAG-47-NEG
This technical support center provides troubleshooting guidance for researchers using dTAG-47 and its negative control, dTAG-47-NEG. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing degradation of my target protein. Why is this happening?
This is a critical observation, as this compound is designed to be an inactive control that should not recruit the E3 ligase Cereblon (CRBN) and therefore should not induce degradation of your FKBP12F36V-tagged protein of interest.[1][2] Several factors could be contributing to this unexpected result. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Guide: Unexpected Activity of this compound
This guide will walk you through a series of checks to diagnose why your this compound might be causing a decrease in your target protein levels.
Step 1: Verify Compound Integrity and Identity
The first step is to rule out issues with the compound itself.
-
Possible Cause: Contamination of your this compound stock with the active dTAG-47.
-
Recommendation: If possible, obtain a fresh, certified batch of this compound from a reputable supplier. If you are performing your own synthesis, rigorously purify the negative control and confirm its identity and purity using analytical methods such as LC-MS and NMR.
-
-
Possible Cause: Chemical degradation of this compound. PROTACs can be complex molecules with moieties susceptible to hydrolysis (e.g., esters, amides) or oxidation, especially with improper storage or handling.[3][4][5]
-
Recommendation: Ensure your this compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh working solutions from a solid stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Step 2: Scrutinize Experimental Conditions
Experimental artifacts can often be misinterpreted as genuine biological activity.
-
Possible Cause: High compound concentration leading to off-target effects. Even negative controls can exhibit non-specific activity at high concentrations.
-
Recommendation: Perform a dose-response experiment with your this compound, testing a wide range of concentrations (e.g., from nanomolar to high micromolar). True PROTAC-mediated degradation is typically potent and occurs at low nanomolar concentrations for the active compound. Off-target effects often appear at much higher concentrations.
-
-
Possible Cause: Cytotoxicity. High concentrations of this compound or the solvent (DMSO) may be toxic to your cells, leading to a general shutdown of cellular processes, including protein synthesis, which would appear as a decrease in your target protein level.
-
Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment to assess the health of your cells at the concentrations of this compound and DMSO you are using. It has been noted that DMSO can have cytotoxic effects and influence gene and protein expression.
-
-
Possible Cause: Compound precipitation. dTAG-47 and its negative control are large, often hydrophobic molecules. If the compound precipitates out of the cell culture medium, it can lead to inconsistent and misleading results.
-
Recommendation: Visually inspect your culture wells for any signs of precipitation after adding the compound. When preparing your working solutions, ensure the compound is fully dissolved in DMSO before further dilution in your aqueous culture medium.
-
Step 3: Validate the Degradation Mechanism
It is crucial to confirm that the observed protein loss is due to the intended proteasomal degradation pathway.
-
Possible Cause: The observed decrease in protein level is not due to proteasomal degradation.
-
Recommendation: Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours before adding your this compound. If the decrease in your target protein is rescued (i.e., the protein level remains high), it suggests that the process is indeed proteasome-dependent. This would be a strong indicator of an issue with the this compound compound itself (contamination or unexpected activity). If the protein decrease is not rescued, it points towards other mechanisms like inhibition of transcription or translation, or experimental artifacts.
-
Step 4: Optimize Your Detection Method (e.g., Western Blotting)
Inconsistent results can often be traced back to the method used to measure protein levels.
-
Possible Cause: Inconsistent protein loading, transfer issues, or antibody problems in your Western blot.
-
Recommendation: Meticulously follow a validated Western blotting protocol. Always include a loading control (e.g., GAPDH, β-actin, or tubulin) to normalize your target protein levels. Ensure complete and even transfer of proteins to the membrane. Validate your primary antibody to ensure it is specific for your target protein and use it at the recommended dilution. For a detailed guide on troubleshooting Western blots, refer to established protocols.
-
Summary of Quantitative Data and Experimental Parameters
The following table summarizes key parameters for dTAG-47 and this compound.
| Parameter | dTAG-47 | This compound | Reference |
| Function | Active Degrader | Inactive Negative Control | |
| Mechanism | Recruits CRBN E3 Ligase | Does not bind CRBN | |
| Typical Working Conc. | 1-500 nM | Should be inactive at all conc. | |
| Solvent | DMSO | DMSO | |
| Storage (Solid) | -20°C | -20°C | |
| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) | -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assay
-
Cell Plating: Plate your cells at a density that will not lead to over-confluence during the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of dTAG-47 and this compound in DMSO. From this, create a serial dilution in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Treat cells with a range of concentrations of dTAG-47 and this compound (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate for the desired time (e.g., 24 hours).
-
Cell Viability: In a parallel plate, measure cell viability using your preferred method (e.g., MTT or CellTiter-Glo assay).
-
Lysate Preparation: Harvest the cells from the degradation plate, lyse them in an appropriate buffer containing protease and phosphatase inhibitors, and determine the protein concentration.
-
Analysis: Analyze the lysates by Western blotting to determine the levels of your target protein.
Protocol 2: Proteasome Inhibition Rescue Experiment
-
Cell Plating: Plate your cells as in Protocol 1.
-
Proteasome Inhibitor Treatment: Pre-treat a subset of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
dTAG Compound Treatment: Add dTAG-47 and this compound to the appropriate wells (both with and without the proteasome inhibitor). Include a vehicle-only control.
-
Incubation: Incubate for the same duration as your standard degradation experiment.
-
Analysis: Harvest cells, prepare lysates, and analyze by Western blotting.
Visualizing the dTAG Mechanism and Troubleshooting Logic
dTAG-47 Mechanism of Action
Caption: The mechanism of action for dTAG-47.
Troubleshooting Flowchart for Unexpected this compound Activity
Caption: A logical workflow to troubleshoot unexpected this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
optimizing dTAG-47-NEG concentration to avoid off-target effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of dTAG-47-NEG, the negative control for the dTAG-47 degrader. Proper concentration selection is critical to ensure that observed effects are due to the degradation of the target protein by dTAG-47 and not due to off-target effects of the control compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dTAG-47?
A1: dTAG-47 is a heterobifunctional degrader that induces the degradation of proteins tagged with the FKBP12F36V mutant. It functions by forming a ternary complex between the FKBP12F36V-tagged protein and the E3 ubiquitin ligase cereblon (CRBN), leading to ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3][4] this compound is an analog of dTAG-47 that is designed as a negative control.[5] It is incapable of binding to and recruiting CRBN, and therefore should not induce the degradation of the target protein.
Q2: Why is it important to use a negative control like this compound?
A2: Using a negative control is crucial to distinguish between the specific effects of target protein degradation and any potential off-target effects of the degrader molecule itself. By treating cells with this compound at the same concentration as dTAG-47, you can identify any phenotypic changes or signaling pathway alterations that are independent of the degradation of your protein of interest.
Q3: What are the potential off-target effects of dTAG compounds?
A3: Potential off-target effects can include the degradation of other proteins (neo-substrates) that are not the intended target, particularly those endogenously regulated by the recruited E3 ligase (CRBN). Additionally, at high concentrations, dTAG molecules can exhibit a "hook effect," where the formation of the ternary complex is inhibited, leading to reduced degradation efficiency. It is also important to assess the general toxicity of the compounds in the specific cell line being used.
Q4: What is the recommended concentration range for this compound?
A4: The optimal concentration for this compound should mirror the experimentally determined optimal concentration for dTAG-47. This concentration can vary depending on the cell line and the specific target protein. Typically, dTAG-47 is effective in the nanomolar to low micromolar range. It is essential to perform a dose-response experiment to determine the minimal concentration of dTAG-47 that achieves maximal degradation of the target protein, and then use this concentration for both dTAG-47 and this compound in subsequent experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides steps to resolve them.
| Issue | Potential Cause | Recommended Solution |
| Unexpected phenotype observed with this compound treatment. | 1. Off-target effects of the compound at the tested concentration.2. Contamination of the this compound stock solution.3. Cell line-specific sensitivity. | 1. Perform a dose-response experiment with this compound to determine if the phenotype is concentration-dependent. Lower the concentration to the minimum effective concentration of dTAG-47.2. Verify the purity and integrity of the this compound stock.3. Test for cytotoxic effects of this compound in your parental cell line (without the FKBP12F36V tag). |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number.2. Inconsistent incubation times.3. Degradation of the compound in the stock solution. | 1. Maintain consistent cell culture conditions, including cell density and passage number.2. Ensure precise and consistent incubation times for all treatments.3. Properly store the this compound stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). |
| No degradation observed with dTAG-47, and no effect with this compound. | 1. The cell line may not express CRBN.2. The FKBP12F36V tag may be inaccessible or improperly folded.3. The protein of interest may have a very long half-life. | 1. Confirm CRBN expression in your cell line via Western blot or other methods. If CRBN is not expressed, a VHL-recruiting dTAG molecule may be an alternative.2. Verify the expression and integrity of the FKBP12F36V-tagged protein. Consider tagging the other terminus of the protein.3. Increase the incubation time with dTAG-47 to allow for sufficient degradation. |
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal dTAG-47 Concentration
This protocol is designed to identify the lowest concentration of dTAG-47 that results in maximal degradation of the target protein.
-
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest.
-
dTAG-47 stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and reagents.
-
Plates for cell culture (e.g., 6-well or 12-well plates).
-
Reagents for protein extraction and Western blotting.
-
-
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of dTAG-47 in cell culture medium. A suggested concentration range is 0 nM (DMSO control), 1 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, and 3 µM.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of dTAG-47.
-
Incubate the cells for a predetermined time (e.g., 24 hours). The optimal time may need to be determined empirically.
-
Harvest the cells and prepare protein lysates.
-
Perform a Western blot to analyze the expression level of the FKBP12F36V-tagged protein. Use an antibody against the protein of interest or the tag. A loading control (e.g., GAPDH, β-actin) is essential.
-
Quantify the band intensities to determine the concentration at which maximal degradation is achieved (Dmax) and the concentration for 50% degradation (DC50). The optimal concentration for subsequent experiments is typically the lowest concentration that achieves Dmax.
-
2. Assessing Off-Target Effects using this compound
This protocol uses the optimal concentration of dTAG-47 determined above to compare the effects of the degrader and its negative control.
-
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest.
-
dTAG-47 and this compound stock solutions.
-
Reagents for the specific downstream assay (e.g., cell viability assay, RNA sequencing, phosphoproteomics).
-
-
Procedure:
-
Seed cells as required for the intended downstream analysis.
-
Prepare three treatment conditions in cell culture medium:
-
Vehicle control (e.g., DMSO).
-
dTAG-47 at the predetermined optimal concentration.
-
This compound at the same concentration as dTAG-47.
-
-
Treat the cells and incubate for the desired duration.
-
Perform the downstream analysis to assess for any phenotypic or molecular changes.
-
Concurrently, perform a Western blot to confirm the degradation of the target protein in the dTAG-47 treated sample and the absence of degradation in the this compound and vehicle control samples.
-
Visualizations
Caption: Mechanism of action of dTAG-47 versus its negative control, this compound.
Caption: Troubleshooting workflow for unexpected effects with this compound.
References
dTAG-47-NEG not working as a negative control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the dTAG system, with a specific focus on addressing issues related to the negative control, dTAG-47-NEG.
Troubleshooting Guide: this compound
Question: My this compound is causing degradation of my target protein. Why is my negative control not working?
Answer:
This compound is an analog of dTAG-47 that is engineered to be unable to bind to the E3 ligase Cereblon (CRBN).[1] Therefore, it should not induce degradation of your FKBP12F36V-tagged protein of interest. If you are observing degradation with this compound, it points to an off-target or unexpected effect. Here are several potential causes and troubleshooting steps to identify the source of the issue.
FAQs and Troubleshooting Steps
Could the observed degradation be independent of CRBN?
Background: The dTAG-47 system's primary mechanism relies on the recruitment of the E3 ligase CRBN to the FKBP12F36V-tagged protein.[2] this compound is designed to fail at this recruitment step. However, it's possible that at high concentrations or in specific cellular contexts, other E3 ligases could be recruited, or a different degradation mechanism might be at play.
Troubleshooting Experiment:
-
CRBN Knockout/Knockdown Cells: A definitive way to test for CRBN dependence is to perform your degradation experiment in a cell line where CRBN has been knocked out or knocked down. If dTAG-47 still degrades the target in CRBN-negative cells, this points to a CRBN-independent mechanism.
-
Expected Outcome: As demonstrated in studies with dTAG-47, degradation of the target protein should be observed in CRBN+/+ cells but not in CRBN-/- cells.[3] If this compound shows activity, it should be tested in a similar system.
-
Is it possible that this compound has residual binding to CRBN or is recruiting other E3 ligases?
Background: While this compound is designed to have no affinity for CRBN, it is important to verify this in your experimental system. Additionally, with over 600 E3 ligases in human cells, it is theoretically possible that the molecule could be interacting with another E3 ligase.
Troubleshooting Experiments:
-
Proteomics Analysis: A global proteomics experiment (e.g., mass spectrometry) can identify all proteins that are degraded upon treatment with this compound. If only your protein of interest is being degraded, it suggests a specific off-target effect. If multiple proteins are degraded, it could indicate a more general cytotoxic or off-target effect. Proteomics studies have shown that well-functioning dTAG negative controls do not result in significant protein degradation.[4]
-
Biophysical Assays: While more resource-intensive, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity between this compound and CRBN or other E3 ligases.
Could the observed effect be due to the "Hook Effect"?
Background: The "Hook Effect" is a phenomenon observed with PROTACs where at very high concentrations, the formation of the productive ternary complex (E3 ligase - PROTAC - Target Protein) is inhibited by the formation of binary complexes (PROTAC - E3 ligase or PROTAC - Target Protein). This leads to reduced degradation at high concentrations. While this is typically associated with active degraders, if this compound has very minimal, otherwise undetectable activity, this effect could become apparent at high concentrations.
Troubleshooting Experiment:
-
Dose-Response Curve: Perform a wide-ranging dose-response experiment with both dTAG-47 and this compound, from low nanomolar to high micromolar concentrations. This will help you to understand the full concentration-dependent activity of both compounds and to identify a potential hook effect.
Is the this compound compound stable in my experimental conditions?
Background: It is possible that the this compound molecule is being metabolized or degraded by the cells into a different chemical species that is active.
Troubleshooting Experiment:
-
Compound Stability Analysis: The stability of this compound can be assessed by incubating it in cell lysate or culture media over time and analyzing its integrity using liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes for dTAG-47 and this compound based on their intended functions.
| Compound | Target E3 Ligase | Expected DC₅₀ | Expected Dₘₐₓ | Rationale |
| dTAG-47 | CRBN | Nanomolar range | >80% | Efficiently forms a ternary complex leading to potent degradation of the FKBP12F36V-tagged protein. |
| This compound | None (CRBN binding abolished) | Not Applicable | No degradation | Designed as a negative control, it cannot recruit CRBN and therefore should not induce degradation of the target protein. Proteomics data confirms a lack of significant protein degradation. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Protein Degradation by Western Blot
This protocol is designed to determine the kinetics of degradation of an FKBP12F36V-tagged protein of interest.
-
Cell Seeding: Seed your cells at a density that will allow for logarithmic growth throughout the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of dTAG-47 and this compound in DMSO. For a typical experiment, a 500 µM stock solution can be prepared.
-
Treatment: Treat the cells with a final concentration of 500 nM of dTAG-47 or this compound. Include a DMSO-only treated control.
-
Time Points: Harvest cells at various time points after treatment. A recommended time course is 0, 0.5, 1, 2, 6, and 24 hours.
-
Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities and normalize the level of your protein of interest to the loading control. Compare the protein levels at each time point to the 0-hour time point.
Protocol 2: Dose-Response Analysis of Protein Degradation
This protocol is used to determine the potency of dTAG-47 and to confirm the inactivity of this compound.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Dilution Series: Prepare a serial dilution of dTAG-47 and this compound. A suggested concentration range is 0, 1, 10, 100, 1000, and 3000 nM.
-
Treatment: Treat the cells with the different concentrations of dTAG-47, this compound, and a DMSO control for a fixed period of time (e.g., 24 hours).
-
Cell Lysis and Western Blotting: Follow steps 5-8 as described in Protocol 1.
-
Analysis: Plot the normalized protein levels against the log of the compound concentration to generate a dose-response curve. For dTAG-47, you can calculate the DC₅₀ (concentration at which 50% degradation is achieved). For this compound, you should observe no significant degradation across the entire concentration range.
Visualizations
Caption: Mechanism of action for the active degrader, dTAG-47.
Caption: Intended mechanism of the negative control, this compound.
Caption: Troubleshooting workflow for unexpected this compound activity.
References
dTAG-47 Technical Support Center: Troubleshooting Ambiguous Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering ambiguous results during experiments involving dTAG-47-mediated protein degradation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dTAG-47 and how does it work?
A1: dTAG-47 is a heterobifunctional small molecule, specifically a PROTAC (Proteolysis Targeting Chimera), designed for targeted protein degradation. It functions by inducing proximity between a target protein and an E3 ubiquitin ligase. dTAG-47 is composed of a ligand that selectively binds to the mutant FKBP12F36V protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] When a protein of interest is tagged with FKBP12F36V, dTAG-47 facilitates the formation of a ternary complex between the fusion protein and CRBN, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome.[2] This system allows for rapid, reversible, and selective degradation of the target protein.[1]
Q2: What is the difference between dTAG-47 and other dTAG molecules like dTAG-13?
A2: dTAG-47 and dTAG-13 are both degraders that target FKBP12F36V fusion proteins by recruiting the CRBN E3 ligase. They differ in their linker composition, which can affect their potency, selectivity, and pharmacokinetic properties. While both are effective, one may exhibit superior performance over the other depending on the specific fusion protein and cellular context.
Q3: Can dTAG-47 be used for in vivo studies?
A3: Yes, the dTAG system, including molecules like dTAG-47, has been successfully used for in vivo applications to achieve rapid and potent protein degradation.
Troubleshooting Guide
Issue 1: Incomplete or No Degradation of the Target Protein
You've treated your cells expressing the FKBP12F36V-tagged protein of interest with dTAG-47, but Western blot analysis shows little to no reduction in the protein levels.
| Possible Cause | Recommended Action |
| Suboptimal dTAG-47 Concentration | Perform a dose-response experiment to determine the optimal concentration of dTAG-47 for your specific cell line and target protein. Concentrations typically range from 100 nM to 1 µM. |
| Insufficient Treatment Duration | Conduct a time-course experiment to establish the degradation kinetics. Significant degradation can be observed as early as 30 minutes to 1 hour, with maximal degradation often occurring between 2 to 24 hours. |
| Impaired Fusion Protein Functionality | Confirm that the FKBP12F36V tag does not interfere with the proper folding, localization, or function of your protein of interest. Consider tagging the opposite terminus (N- vs. C-terminus) of the protein. |
| Low CRBN Expression | Verify the expression level of Cereblon (CRBN) in your cell line. The efficacy of dTAG-47 is dependent on the presence of this E3 ligase. |
| Cell Line Specific Effects | Test the dTAG-47 in a different cell line known to be responsive to CRBN-mediated degradation to rule out cell-line-specific issues. |
| Incorrect dTAG-47 Handling or Storage | Ensure dTAG-47 is properly stored, typically at -20°C, and that stock solutions are prepared correctly in a suitable solvent like DMSO. |
Issue 2: Off-Target Effects or Cellular Toxicity
You observe unexpected changes in cell phenotype, or a decrease in cell viability after dTAG-47 treatment that is independent of the degradation of your target protein.
| Possible Cause | Recommended Action |
| High dTAG-47 Concentration | High concentrations of dTAG-47 may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
| "Hook Effect" | At very high concentrations, bifunctional molecules like dTAG-47 can exhibit a "hook effect," where the formation of the ternary complex is inhibited, leading to reduced degradation and potential off-target binding. Ensure your working concentration is on the downslope of the dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Run a vehicle-only control. |
| Neo-substrate Degradation | While dTAG-47 is highly selective for FKBP12F36V, it's theoretically possible that it could induce degradation of other proteins. Perform proteomics analysis to identify any unintended protein degradation. |
| Use of a Negative Control | Use a negative control compound, such as dTAG-47-NEG, which binds to the FKBP12F36V tag but not to CRBN, to confirm that the observed effects are due to CRBN-mediated degradation. |
Issue 3: Variable or Inconsistent Degradation Results
You are observing significant experiment-to-experiment variability in the extent of target protein degradation.
| Possible Cause | Recommended Action |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and overall cell health, as these factors can influence the cellular machinery required for protein degradation. |
| Variability in dTAG-47 Aliquots | Prepare single-use aliquots of your dTAG-47 stock solution to avoid repeated freeze-thaw cycles that could degrade the compound. |
| Inconsistent Treatment and Lysis Times | Ensure precise and consistent timing for dTAG-47 treatment and subsequent cell lysis across all experiments. |
| Loading Inaccuracies in Western Blot | Use a reliable loading control and perform total protein normalization to ensure accurate quantification of protein degradation. |
Experimental Protocols
Protocol 1: Determining Optimal dTAG-47 Concentration (Dose-Response)
-
Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate.
-
dTAG-47 Dilution Series: Prepare a serial dilution of dTAG-47 in culture medium. A typical concentration range to test is 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, and 3 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of dTAG-47 for a fixed period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Western Blot Analysis: Perform a Western blot to detect the levels of the tagged protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Quantification: Quantify the band intensities to determine the concentration at which maximal degradation is achieved (DC50).
Protocol 2: Establishing Degradation Kinetics (Time-Course)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat the cells with the optimal concentration of dTAG-47 determined from the dose-response experiment.
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).
-
Cell Lysis and Western Blot: Lyse the cells at each time point and perform a Western blot to analyze the levels of the target protein.
-
Analysis: Plot the protein levels against time to visualize the degradation kinetics.
Data Presentation
Table 1: Example Dose-Response Data for dTAG-47 Treatment
| dTAG-47 Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 25% |
| 500 nM | 10% |
| 1 µM | 5% |
| 3 µM | 8% (Potential Hook Effect) |
Table 2: Example Time-Course Data for dTAG-47 Treatment (at 500 nM)
| Time (Hours) | % Target Protein Remaining (Normalized to 0h) |
| 0 | 100% |
| 0.5 | 80% |
| 1 | 50% |
| 2 | 20% |
| 4 | 10% |
| 8 | 5% |
| 24 | <5% |
Visualizations
Caption: Mechanism of action for dTAG-47-mediated protein degradation.
Caption: Troubleshooting workflow for ambiguous dTAG-47 results.
References
Technical Support Center: dTAG-47-NEG Validation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers confirm the inactivity of dTAG-47-NEG in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dTAG-47?
A1: dTAG-47 is a heterobifunctional molecule designed to induce the degradation of specific proteins. It works by binding to both a target protein tagged with FKBP12F36V and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein.[1][2][3] this compound is the inactive diastereomer of dTAG-47.[4] While it can still bind to the FKBP12F36V-tagged protein, it is designed to be incapable of recruiting CRBN, thus preventing the degradation process. It serves as an essential negative control to ensure that any observed biological effects are due to the degradation of the target protein and not from other non-specific effects of the compound.
Q2: Why is it crucial to confirm the inactivity of this compound?
A2: Confirming the inactivity of this compound is a critical step in validating your experimental results. It allows you to:
-
Attribute causality: By showing that the inactive control does not produce the same effect as the active dTAG-47, you can more confidently attribute the observed phenotype to the specific degradation of your target protein.
-
Rule out off-target effects: It helps to demonstrate that the observed effects are not due to unexpected interactions of the chemical scaffold with other cellular components.
-
Ensure compound integrity: It serves as a quality control step to verify that your batch of this compound is functioning as expected and has not been contaminated or degraded.
Q3: What are the primary methods to assess this compound inactivity?
A3: The most direct way to confirm this compound inactivity is to measure the protein levels of your FKBP12F36V-tagged target after treatment. This is typically done using methods such as Western blotting or a reporter assay (e.g., luciferase or fluorescent protein fusion). In these assays, you would expect to see a significant decrease in the target protein levels with dTAG-47 treatment, but no change with this compound treatment compared to a vehicle control.
Troubleshooting Guide
Issue: I am observing a decrease in my target protein levels with this compound treatment.
Possible Cause 1: Compound Contamination or Degradation Your vial of this compound may be contaminated with the active dTAG-47 or may have degraded.
-
Solution:
-
Obtain a fresh, certified batch of this compound from a reputable supplier.
-
Always use a new, unopened vial for critical experiments if contamination is suspected.
-
Ensure proper storage conditions are maintained (-20°C for long-term storage).
-
Possible Cause 2: Off-Target Effects of the Fusion Protein The FKBP12F36V tag itself or its fusion to your protein of interest might be causing some instability, which is exacerbated by the presence of the compound, regardless of its ability to bind CRBN.
-
Solution:
-
Perform a time-course experiment to see if the degradation is rapid and dose-dependent, which is characteristic of dTAG-47 activity. Non-specific degradation may have different kinetics.
-
Test a different fusion construct, for example, by moving the tag to the other terminus of the protein.
-
Possible Cause 3: Experimental Artifacts
-
Solution:
-
Western Blot: Ensure equal loading of protein lysates. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. Run a dose-response curve for both dTAG-47 and this compound.
-
Reporter Assays: Make sure your reporter system is properly validated and that the signal is within the linear range of detection.
-
Experimental Protocols & Data Presentation
Protocol 1: Western Blotting to Confirm this compound Inactivity
This protocol is designed to directly measure the levels of an FKBP12F36V-tagged protein of interest (POI-FKBP12F36V) following treatment with dTAG-47 and this compound.
Methodology:
-
Cell Seeding: Seed cells expressing your POI-FKBP12F36V at an appropriate density in a multi-well plate to allow for optimal growth and treatment.
-
Treatment: The following day, treat the cells with the compounds as described in the table below. It is recommended to perform a dose-response treatment.
-
Incubation: Incubate the cells for a predetermined time sufficient to observe degradation with the active compound (e.g., 2-24 hours, this should be optimized for your specific protein).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your protein of interest or the FKBP12 tag overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Probe for a loading control (e.g., GAPDH) to ensure equal loading.
-
Expected Quantitative Data:
| Treatment Group | Concentration (nM) | Expected POI-FKBP12F36V Level (relative to Vehicle) |
| Vehicle (DMSO) | - | 100% |
| dTAG-47 | 10 | Significant Decrease |
| 100 | >90% Decrease | |
| 500 | >95% Decrease | |
| This compound | 10 | ~100% |
| 100 | ~100% | |
| 500 | ~100% |
Protocol 2: Luciferase Reporter Assay
This protocol is suitable for a high-throughput confirmation of this compound inactivity using a POI fused to a luciferase reporter (e.g., NanoLuc®).
Methodology:
-
Cell Seeding: Seed cells stably expressing POI-FKBP12F36V-NanoLuc in a 96-well or 384-well plate.
-
Treatment: Add dTAG-47, this compound, or vehicle control at various concentrations to the wells.
-
Incubation: Incubate for the desired time period (e.g., 6 hours).
-
Luminescence Measurement: Add the luciferase substrate according to the manufacturer's instructions and measure the luminescence using a plate reader.
Expected Quantitative Data:
| Treatment Group | Concentration (nM) | Expected Luminescence Signal (relative to Vehicle) |
| Vehicle (DMSO) | - | 100% |
| dTAG-47 | 10 | Significant Decrease |
| 100 | >90% Decrease | |
| 500 | >95% Decrease | |
| This compound | 10 | ~100% |
| 100 | ~100% | |
| 500 | ~100% |
Visualizations
References
- 1. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
potential pitfalls of using dTAG negative controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use and potential pitfalls of dTAG negative controls. By understanding and correctly implementing these controls, users can ensure the reliability and accurate interpretation of their targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are dTAG negative controls and why are they essential?
A1: dTAG negative controls, such as dTAG-13-NEG and dTAGV-1-NEG, are inactive analogues of their corresponding active dTAG degraders.[1][2][3] They are critical experimental controls designed to verify that the observed cellular or organismal phenotype is a direct consequence of the degradation of the FKBP12F36V-tagged protein of interest, rather than off-target effects of the degrader molecule itself.[4] These negative controls are typically diastereomers of the active compounds, engineered to be unable to bind to the E3 ligase (e.g., Cereblon or VHL), thus preventing the formation of the ternary complex required for proteasomal degradation.
Q2: What are the key differences between the available dTAG negative controls?
A2: The primary difference lies in the E3 ligase that their active counterparts are designed to recruit. It is crucial to use the matched negative control for the specific dTAG degrader being used in the experiment.
| Negative Control | Corresponding Active Degrader | Recruited E3 Ligase |
| dTAG-13-NEG | dTAG-13 | Cereblon (CRBN) |
| dTAG-7-NEG | dTAG-7 | Cereblon (CRBN) |
| dTAG-47-NEG | dTAG-47 | Cereblon (CRBN) |
| dTAGV-1-NEG | dTAGV-1 | von Hippel-Lindau (VHL) |
This table summarizes the commercially available dTAG negative controls and their corresponding active degraders and E3 ligases.
Q3: At what concentration should I use the dTAG negative control?
A3: As a best practice, the dTAG negative control should be used at the same concentration as the active dTAG degrader. This ensures that any observed differences in phenotype can be confidently attributed to the degradation of the target protein and not to concentration-dependent off-target effects of the chemical compound.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using dTAG negative controls.
Problem 1: I am observing a phenotype (e.g., cell death, signaling changes) with my dTAG negative control.
-
Potential Cause 1: Off-target effects of the negative control molecule.
-
Explanation: Although designed to be inactive, at high concentrations, the negative control molecule might exhibit off-target binding to other cellular proteins, leading to unexpected phenotypes. This is a general consideration for all small molecule interventions.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a range of concentrations for both the active degrader and the negative control. An ideal therapeutic window would show a phenotype with the active degrader at concentrations where the negative control is inert.
-
Employ structurally distinct negative controls: If available, using a negative control with a different chemical scaffold can help to determine if the observed off-target effect is specific to a particular chemical structure.
-
Utilize orthogonal controls: Confirm the phenotype with non-dTAG methods, such as RNAi or CRISPR-based knockout/knockdown of the target protein.
-
-
-
Potential Cause 2: Batch-to-batch variability or impurity of the negative control.
-
Explanation: The synthesis of complex molecules like dTAG degraders and their negative controls can sometimes result in impurities or batch-to-batch variations in potency. It is possible that a particular batch of negative control contains a small amount of the active compound or other impurities causing the phenotype.
-
Troubleshooting Steps:
-
Verify compound identity and purity: If possible, obtain a certificate of analysis (CoA) for the specific batch of the negative control to confirm its identity and purity.
-
Test a new batch: If significant off-target effects are observed, testing a different batch of the negative control from the same or a different supplier can help to rule out batch-specific issues.
-
-
Problem 2: The negative control is causing partial degradation of my target protein.
-
Potential Cause: Incomplete inactivation of the negative control.
-
Explanation: While highly unlikely with commercially available and validated negative controls, there is a theoretical possibility of incomplete inactivation during synthesis, leading to residual E3 ligase binding and some level of target degradation.
-
Troubleshooting Steps:
-
Perform rigorous validation: Before extensive use, validate each new batch of negative control by Western blot to confirm it does not induce degradation of the target protein, even at high concentrations.
-
Consult the supplier: If you observe degradation with the negative control, contact the supplier's technical support to report the issue and inquire about the quality control procedures for that batch.
-
-
Experimental Protocols
Protocol 1: Validating a New Batch of dTAG Negative Control
-
Cell Seeding: Plate cells expressing your FKBP12F36V-tagged protein of interest at an appropriate density.
-
Treatment: Treat the cells with a dose-range of the active dTAG degrader and the new batch of dTAG negative control. Include a vehicle-only control (e.g., DMSO). It is recommended to use concentrations ranging from the expected efficacious dose up to a high concentration (e.g., 10x the EC50 of the active degrader) to check for any off-target effects or inactivity.
-
Incubation: Incubate the cells for a sufficient period to observe degradation (typically 4-24 hours).
-
Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis: Perform a Western blot to detect the levels of the tagged protein of interest. Use an antibody against the protein itself or the tag (e.g., anti-HA or anti-FKBP12). A loading control (e.g., GAPDH, β-actin) is essential.
-
Analysis: The active degrader should show a dose-dependent decrease in the target protein. The negative control should not show any significant decrease in the target protein at all concentrations tested.
Visualizing Experimental Logic and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: Mechanism of action of active dTAG degraders versus inactive negative controls.
Caption: Troubleshooting workflow for unexpected activity of a dTAG negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: dTAG-47 & dTAG-47-NEG
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the dTAG system, with a specific focus on minimizing background signal when using the negative control, dTAG-47-NEG.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound and why is it an important control?
This compound is an inactive analog of dTAG-47. While dTAG-47 degrades FKBP12F36V-tagged proteins by recruiting the E3 ligase Cereblon (CRBN), this compound is designed to be incapable of binding to CRBN.[1] Therefore, it should not induce the degradation of the target protein. Its primary role is to serve as a negative control to distinguish between specific, dTAG-47-mediated protein degradation and any non-specific or off-target effects that might cause a reduction in protein levels.
Q2: What constitutes "background signal" in a dTAG experiment?
In the context of a dTAG experiment analyzed by western blot, background signal can refer to two main phenomena:
-
High background across the membrane: This appears as a general darkening or speckling of the membrane, making it difficult to discern specific bands. This is often due to issues with the western blot procedure itself.
-
Non-specific bands: These are distinct bands that appear on the blot at molecular weights other than that of the target protein. These can be caused by cross-reactivity of the primary or secondary antibodies.
-
Apparent degradation with this compound: This is a reduction in the signal of the target protein in the this compound treated sample, which ideally should show no degradation. This suggests that the observed protein loss may be due to mechanisms other than CRBN-mediated degradation.
Troubleshooting Guide: Minimizing Background Signal with this compound
This guide will help you troubleshoot and minimize background signal in your dTAG experiments, particularly when observing unexpected results with the this compound control.
Issue 1: High background on the western blot membrane in all lanes (including this compound).
High background across the entire membrane can obscure the specific signal of your target protein, making it difficult to accurately quantify protein levels.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; if using non-fat dry milk, try 5% BSA, especially for phosphorylated proteins.[2][3] |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibody concentrations. High antibody concentrations can lead to increased non-specific binding.[4][5] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to help reduce non-specific binding. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffers. Microbial growth in buffers can lead to high background. |
| Membrane Handling | Handle the membrane with clean forceps and gloves to avoid contamination. Ensure the membrane does not dry out at any point during the procedure. |
Issue 2: Non-specific bands are observed in all lanes, including the this compound lane.
The presence of unexpected bands can complicate the interpretation of your results and may be mistaken for degradation products or off-target effects.
Possible Causes and Solutions:
| Cause | Solution |
| Primary Antibody Cross-Reactivity | Ensure your primary antibody is specific for the target protein. If possible, test the antibody on a lysate from a knockout/knockdown of your target protein. Consider using a monoclonal antibody for higher specificity. |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. Use pre-adsorbed secondary antibodies to minimize cross-reactivity. |
| Protein Degradation during Sample Preparation | Prepare fresh lysates and always add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice throughout the preparation process. |
| Too Much Protein Loaded | Overloading the gel can lead to the appearance of non-specific bands. Try loading less total protein per lane (e.g., 10-30 µg). |
Issue 3: A decrease in the target protein band is observed in the this compound lane.
This is a critical issue as it suggests that the observed protein loss may not be due to the intended dTAG-mediated degradation pathway.
Possible Causes and Solutions:
| Cause | Solution |
| CRBN-Independent Off-Target Effects | Although designed to be inactive, at high concentrations, dTAG compounds could potentially have off-target effects. Perform a dose-response experiment with both dTAG-47 and this compound to find the lowest effective concentration of dTAG-47 that does not produce a significant effect with this compound. |
| Cellular Stress or Toxicity | High concentrations of dTAG compounds or prolonged incubation times may induce cellular stress, leading to non-specific changes in protein expression. Perform a time-course experiment to determine the shortest incubation time required for maximal degradation with dTAG-47. Assess cell viability (e.g., using a Trypan Blue exclusion assay) after treatment with both compounds. |
| Instability of the Fusion Protein | The FKBP12F36V tag itself might slightly destabilize the protein of interest, and the addition of this compound could exacerbate this effect through non-specific interactions. Ensure that the expression of the tagged protein is stable before starting degradation experiments. |
| Experimental Variability | Inconsistent sample loading can lead to apparent differences in protein levels. Always use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your data. |
Experimental Protocols
Detailed Protocol for a Dose-Response Western Blot Experiment
This protocol is designed to determine the optimal concentration of dTAG-47 for target degradation while confirming the inactivity of this compound.
-
Cell Seeding: Seed cells expressing your FKBP12F36V-tagged protein of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare stock solutions of dTAG-47 and this compound in DMSO. From these stocks, prepare a dilution series in cell culture medium. A typical concentration range to test is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of dTAG-47, this compound, or DMSO. Incubate for a predetermined time (e.g., 6 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band for each lane.
Data Presentation
Table 1: Troubleshooting High Background in Western Blots
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| High background across the entire membrane | Insufficient blocking | Increase blocking time to 2 hours at RT or O/N at 4°C. Use 5% BSA instead of milk. | Reduced overall background, clearer bands. |
| Multiple non-specific bands | High primary antibody concentration | Perform an antibody titration (e.g., 1:1000, 1:2500, 1:5000). | Reduction in non-specific bands with minimal impact on the specific signal. |
| Signal in this compound lane | Compound concentration too high | Perform a dose-response experiment (1 nM - 1 µM). | Identify the lowest effective dTAG-47 concentration that shows no effect with this compound. |
Table 2: Example Dose-Response Data for dTAG-47 and this compound
| Treatment | Concentration (nM) | Target Protein Level (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 100 | 5.2 |
| dTAG-47 | 1 | 85 | 4.8 |
| dTAG-47 | 10 | 42 | 3.5 |
| dTAG-47 | 100 | 15 | 2.1 |
| dTAG-47 | 1000 | 12 | 1.9 |
| This compound | 1000 | 98 | 6.1 |
Visualizations
Caption: Mechanism of action for dTAG-47 mediated protein degradation.
Caption: Troubleshooting workflow for high background signal with this compound.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. sinobiological.com [sinobiological.com]
stability issues with dTAG-47-NEG in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of dTAG-47-NEG, particularly concerning its stability and performance in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dTAG-47?
This compound is the negative control for the dTAG-47 compound.[1] While dTAG-47 is a heterobifunctional molecule designed to induce the degradation of FKBP12F36V-tagged proteins by recruiting them to the E3 ubiquitin ligase Cereblon (CRBN), this compound is an analog that is incapable of binding to CRBN.[1] Consequently, it does not mediate the degradation of the target protein, making it an ideal control to ensure that any observed effects are due to the specific degradation of the target protein and not from off-target effects of the chemical scaffold.
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
To maintain the integrity and stability of this compound, it is crucial to adhere to the recommended storage and handling conditions. Improper storage can lead to degradation of the compound, yielding unreliable experimental results.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use for shorter-term storage of working solutions. |
Key Handling Recommendations:
-
DMSO Quality: Use newly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly impact solubility.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. It is highly recommended to prepare single-use aliquots of your stock solution.
-
Light Exposure: Protect the compound from prolonged exposure to light.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in long-term experiments using this compound.
If you are observing variability in your control experiments over time, it may be related to the stability of your this compound solution.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution | - Prepare a fresh stock solution from powder. - Ensure proper storage of the stock solution at -80°C in single-use aliquots. - Avoid using stock solutions older than 6 months. |
| Repeated freeze-thaw cycles of working solutions | - Prepare fresh dilutions from a properly stored stock aliquot for each experiment. |
| Improper solvent handling | - Use high-quality, anhydrous DMSO to prepare stock solutions. - Ensure the solvent is at room temperature before use to prevent water condensation. |
| Cell culture media interactions | - Prepare fresh media with this compound for each media change. Do not store this compound in media for extended periods before use. |
Issue 2: Reduced solubility of this compound over time.
If you notice precipitation or difficulty in dissolving the compound, consider the following:
| Potential Cause | Troubleshooting Step |
| Water absorption by DMSO | - Use fresh, anhydrous DMSO for all dilutions. - Store DMSO properly to prevent moisture absorption. |
| Incorrect storage temperature | - Ensure stock solutions are stored at -80°C. |
| Concentration too high for aqueous media | - While soluble up to 100 mM in DMSO, ensure the final concentration in your aqueous cell culture medium is not above its solubility limit. Perform serial dilutions if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., to prepare a 10 mM stock solution from 1 mg of powder with a molecular weight of 1062.25 g/mol , add 94.14 µL of DMSO).
-
Vortex and, if necessary, use sonication and warming to ensure the compound is fully dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into single-use volumes in appropriate tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Long-Term Cell Culture Experiment with this compound
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium immediately before use.
-
For long-term experiments requiring media changes, prepare a fresh dilution of this compound in new media for each change. Do not use previously prepared media containing the compound that has been stored for an extended period.
-
Include both a vehicle control (e.g., DMSO) and the this compound control in your experimental design to differentiate between solvent effects and any potential non-specific effects of the compound scaffold.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for dTAG-47 vs. This compound.
Caption: General experimental workflow for using dTAG compounds.
Caption: Troubleshooting flowchart for this compound stability issues.
References
Validation & Comparative
A Head-to-Head Comparison of dTAG Negative Controls: Ensuring Specificity in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the dTAG (degradation tag) system has emerged as a powerful tool for inducing the rapid and specific degradation of proteins of interest. A critical component of rigorous dTAG-based experimentation is the use of appropriate negative controls to ensure that the observed effects are specifically due to the degradation of the target protein and not off-target or compound-specific effects. This guide provides a comprehensive comparison of dTAG-47-NEG and other dTAG negative controls, supported by experimental data and detailed protocols to aid researchers in selecting and utilizing the most suitable controls for their studies.
Introduction to dTAG Negative Controls
The dTAG system utilizes heterobifunctional molecules that recruit a target protein, which has been fused with a mutant FKBP12F36V tag, to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. The most commonly used dTAG molecules recruit either the Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.
Negative controls for dTAG molecules are chemical analogs that are designed to be inactive. This is typically achieved by modifying the molecule to prevent its binding to the E3 ligase, while retaining its ability to bind to the FKBP12F36V tag. This allows researchers to distinguish between biological effects caused by target protein degradation and those arising from the mere presence of the compound or its binding to the tagged protein.
The primary dTAG negative controls discussed in this guide are:
-
This compound: The negative control for dTAG-47, a potent and selective CRBN-recruiting degrader. This compound is an analog of dTAG-47 that cannot bind to CRBN.[1][2]
-
dTAG-13-NEG: The negative control for dTAG-13, another widely used CRBN-recruiting degrader.[3][4]
-
dTAGV-1-NEG: The negative control for dTAGV-1, a VHL-recruiting degrader. dTAGV-1-NEG is a diastereomer of dTAGV-1 and is unable to recruit VHL.
Mechanism of Action and Comparative Overview
The fundamental difference between these negative controls lies in the E3 ligase pathway their corresponding active degraders hijack.
dot
Caption: dTAG Negative Control Mechanism of Action.
As illustrated, all dTAG molecules, including the negative controls, bind to the FKBP12F36V-tagged target protein. However, only the active degraders can recruit their respective E3 ligases (CRBN or VHL) to form a ternary complex, which is essential for initiating protein degradation. The negative controls lack this E3 ligase binding capability, thus preventing the downstream ubiquitination and degradation of the target protein.
Experimental Data Summary
While direct head-to-head comparative studies of dTAG negative controls are not extensively published, existing data from studies focusing on their active counterparts consistently demonstrate the inactivity of the negative controls.
| Experiment Type | Cell Line | Target Protein | dTAG Negative Control | Observation | Reference |
| Luciferase Reporter Assay | 293FT | FKBP12F36V-Nluc | dTAGV-1-NEG | No reduction in luciferase signal, indicating no degradation. | |
| Western Blot | PATU-8902 | LACZ-FKBP12F36V | dTAG-13-NEG, this compound | Abrogated the degradation effects seen with active dTAG molecules. | |
| Proteomics | PATU-8902 | Proteome-wide | dTAGV-1-NEG | No significantly degraded proteins were observed. | |
| Proliferation Assay | EWS502 | FKBP12F36V-GFP | dTAGV-1-NEG | Did not induce the anti-proliferative effects seen with the active degrader. | |
| Western Blot | Kasumi-1 | AML1-ETO-FKBP12F36V | Not specified, but implied | Used as a control to show specificity of degradation with dTAG-47. | |
| Luciferase Reporter Assay | HEK293T | HiBiT-dTAG-TargetX | DMSO (as control) | Served as the baseline for measuring degradation induced by active dTAG molecules. |
These studies collectively confirm that dTAG negative controls effectively serve their purpose by not inducing degradation of the target protein. A key study highlighted that dTAGV-1-NEG abrogated degradation effects comparably to dTAG-13-NEG and this compound, suggesting a consistent lack of activity across these different negative control molecules.
Experimental Protocols for Comparative Analysis
To rigorously compare this compound with other dTAG negative controls, a series of experiments should be conducted in parallel. Below are detailed protocols for key assays.
Western Blotting to Assess Target Protein Levels
This is the most direct method to visualize and quantify the levels of the target protein.
Objective: To confirm that this compound and other negative controls do not induce degradation of the FKBP12F36V-tagged protein of interest.
Experimental Workflow:
dot
Caption: Western Blot Workflow.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells stably expressing the FKBP12F36V-tagged protein of interest at an appropriate density.
-
Treat the cells with the active dTAG molecules (e.g., dTAG-47, dTAGV-1) and their respective negative controls (this compound, dTAGV-1-NEG) at various concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO).
-
Incubate for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane and incubate with a primary antibody against the protein of interest or the FKBP12F36V tag.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control (e.g., GAPDH, β-actin) should be probed on the same membrane.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control.
-
Luciferase Reporter Assay for High-Throughput Analysis
This assay provides a quantitative and high-throughput method to assess protein degradation.
Objective: To quantitatively measure the effect of dTAG negative controls on the levels of a luciferase-tagged FKBP12F36V fusion protein.
Experimental Workflow:
dot
Caption: Luciferase Assay Workflow.
Detailed Methodology:
-
Cell Transfection/Transduction and Plating:
-
Use cells stably expressing an FKBP12F36V-luciferase (e.g., NanoLuc® or Firefly) fusion protein. For dual-luciferase assays, co-express a control luciferase (e.g., Renilla) under a constitutive promoter.
-
Plate the cells in a 96-well or 384-well plate.
-
-
Compound Treatment:
-
Add dTAG compounds and their negative controls at a range of concentrations. Include a vehicle control.
-
-
Incubation and Lysis:
-
Incubate the plate for the desired time.
-
Add the appropriate luciferase lysis and substrate reagent according to the manufacturer's protocol (e.g., Promega's Nano-Glo® or Dual-Glo® Luciferase Assay System).
-
-
Luminescence Measurement:
-
Measure the luminescence signal using a plate reader luminometer.
-
-
Data Analysis:
-
For dual-luciferase assays, normalize the experimental luciferase signal to the control luciferase signal.
-
Express the results as a percentage of the vehicle-treated control.
-
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics can provide an unbiased, global view of protein level changes, which is ideal for identifying any potential off-target effects of the negative control compounds.
Objective: To determine if this compound or other negative controls cause any unintended changes in the proteome.
Experimental Workflow:
dot
References
A Head-to-Head Comparison of dTAG-47-NEG and dTAG-13-NEG: Inactive Controls for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing rapid and specific degradation of proteins of interest (POIs). This system relies on heterobifunctional molecules that recruit an E3 ubiquitin ligase to a POI that has been tagged with a mutant FKBP12 F36V protein. To ensure the specificity of the degradation induced by active dTAG molecules like dTAG-47 and dTAG-13, inactive negative controls are indispensable. This guide provides a detailed comparison of two such controls: dTAG-47-NEG and dTAG-13-NEG, offering researchers the necessary data and protocols to make informed decisions for their experiments.
Principle of Inactivity: A Shared Mechanism
Both this compound and dTAG-13-NEG are designed as inactive counterparts to their respective active degraders. The core of their function lies in a critical modification that prevents the recruitment of the E3 ubiquitin ligase cereblon (CRBN). While they retain the ligand that binds to the FKBP12F36V tag on the protein of interest, a modification to the CRBN-binding moiety renders them incapable of forming the ternary complex (POI-dTAG-CRBN) necessary for ubiquitination and subsequent proteasomal degradation.[1][2][3] This shared mechanism of inaction is the foundation of their use as reliable negative controls.
Performance Data: Evidence of Inactivity
While direct head-to-head comparative studies focusing solely on the inactivity of this compound and dTAG-13-NEG are not extensively published, existing research consistently demonstrates their efficacy as negative controls. In studies evaluating active dTAG molecules, both dTAG-13-NEG and this compound have been shown to abrogate the degradation effects observed with their active counterparts.[4][5] This indicates that at concentrations where the active molecules induce significant protein degradation, the negative controls show no such activity.
For a clear comparison, the following table summarizes the key characteristics and expected performance of this compound and dTAG-13-NEG based on available information.
| Feature | This compound | dTAG-13-NEG |
| Target | Inactive control for dTAG-47 | Inactive control for dTAG-13 |
| Mechanism of Inaction | Unable to bind and recruit CRBN E3 ligase | Unable to bind and recruit CRBN E3 ligase |
| Binding to FKBP12F36V | Yes | Yes |
| Expected Outcome in Degradation Assays | No degradation of FKBP12F36V-tagged protein | No degradation of FKBP12F36V-tagged protein |
| Primary Use | To control for off-target effects of the dTAG-47 molecule not related to CRBN-mediated degradation | To control for off-target effects of the dTAG-13 molecule not related to CRBN-mediated degradation |
Experimental Protocols
The primary application of this compound and dTAG-13-NEG is as negative controls in experiments designed to measure targeted protein degradation. Below are detailed methodologies for two common assays used for this purpose.
Western Blotting for Protein Degradation
Objective: To visually assess the degradation of an FKBP12F36V-tagged protein of interest upon treatment with an active dTAG molecule and its corresponding negative control.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells stably expressing the FKBP12F36V-tagged protein of interest at an appropriate density.
-
Treat cells with the active dTAG molecule (e.g., dTAG-47 or dTAG-13), the corresponding negative control (this compound or dTAG-13-NEG), and a vehicle control (e.g., DMSO) at various concentrations and for different time points.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12F36V tag overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like GAPDH or β-actin should be probed to ensure equal protein loading.
-
Luciferase-Based Degradation Assay
Objective: To quantitatively measure the degradation of an FKBP12F36V-tagged protein of interest fused to a luciferase reporter.
Methodology:
-
Cell Line Generation:
-
Generate a stable cell line expressing the FKBP12F36V-tagged protein of interest fused to a luciferase reporter (e.g., NanoLuc or Firefly luciferase). A second, unfused luciferase can be co-expressed as a normalization control.
-
-
Assay Setup:
-
Plate the stable cell line in a 96-well or 384-well plate.
-
Treat the cells with a dilution series of the active dTAG molecule and the corresponding negative control. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
-
Lysis and Luciferase Measurement:
-
Lyse the cells using a luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System).
-
Measure the luminescence using a plate reader. If a dual-luciferase system is used, measure both reporter signals.
-
-
Data Analysis:
-
Normalize the signal of the fusion-luciferase to the control luciferase.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves. The active dTAG molecule should show a dose-dependent decrease in luminescence, while the negative control should show no significant change.
-
Visualizing the dTAG System
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating dTAG System Specificity: A Comparative Guide to dTAG-47 and its Negative Control, dTAG-47-NEG
The dTAG (degradation tag) system represents a powerful technology for targeted protein degradation, offering researchers rapid, reversible, and specific control over protein levels. This guide provides a comprehensive comparison of the active degrader, dTAG-47, and its crucial negative control, dTAG-47-NEG, to demonstrate the specificity of the dTAG platform. For researchers, scientists, and drug development professionals, understanding and validating the on-target activity of such tools is paramount. This guide presents experimental data and protocols to objectively showcase the system's specificity.
The dTAG system's efficacy relies on the heterobifunctional molecule dTAG-47, which selectively induces the degradation of proteins tagged with the mutant FKBP12F36V protein. dTAG-47 achieves this by acting as a molecular bridge, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the FKBP12F36V-tagged protein of interest. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
To ensure that the observed protein degradation is a direct result of this induced proximity and not due to off-target effects of the dTAG-47 molecule itself, a meticulously designed negative control, this compound, is employed. This compound is an analog of dTAG-47 that is incapable of binding to and recruiting CRBN.[1] Consequently, it should not induce the degradation of the target protein, thereby serving as a stringent benchmark for specificity.
Mechanism of Action: dTAG-47 vs. This compound
The fundamental difference in the mechanism of action between dTAG-47 and this compound is the ability to engage the E3 ubiquitin ligase.
Comparative Performance: Experimental Data
The most direct method to validate the specificity of the dTAG system is to compare the effects of the active degrader and the negative control on the levels of the target protein. While specific quantitative data for dTAG-47 versus this compound is present in the supplementary materials of various publications, a clear example of this principle is demonstrated with the analogous CRBN-recruiting degrader dTAG-13 and its negative control, dTAG-13-NEG.
The following table summarizes representative data from a Western blot experiment comparing the effects of dTAG-13 and dTAG-13-NEG on a target protein fused to the FKBP12F36V tag.
| Treatment | Concentration | Target Protein Level (% of Control) |
| DMSO (Vehicle) | - | 100% |
| dTAG-13 | 5 nM | ~50% |
| dTAG-13 | 50 nM | ~20% |
| dTAG-13 | 500 nM | <10% |
| dTAG-13-NEG | 500 nM | ~100% |
This data is representative of typical results and has been compiled from qualitative and quantitative descriptions in the cited literature.
Experimental Workflow for Specificity Validation
To validate the specificity of the dTAG system in your own experimental setup, a standard workflow involving Western blotting is recommended.
Detailed Experimental Protocol
The following is a generalized protocol for a Western blot experiment to validate the specificity of dTAG-47.
1. Cell Culture and Treatment:
-
Culture cells expressing the FKBP12F36V-tagged protein of interest in a 6-well plate until they reach approximately 50% confluency.
-
Prepare stock solutions of dTAG-47 and this compound in DMSO.
-
Treat the cells with dTAG-47 at a range of concentrations (e.g., 5 nM, 50 nM, 500 nM) and with this compound at a high concentration (e.g., 500 nM). Include a DMSO-only control.
-
Incubate the cells for a predetermined time, typically between 2 and 24 hours.
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the cell lysates on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and then apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities for the target protein and the loading control in each lane.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Compare the normalized protein levels in the dTAG-47 and this compound treated samples to the DMSO control to determine the extent of protein degradation and validate the specificity of the system.
By following this guide, researchers can confidently validate the on-target specificity of the dTAG system using this compound, ensuring the reliability and accuracy of their experimental findings in the pursuit of novel biological insights and therapeutic strategies.
References
Demonstrating Specificity of dTAG-47: A Comparative Guide Using dTAG-47-NEG
The dTAG (degradation tag) technology offers a powerful strategy for rapid and selective protein degradation, enabling researchers to study the direct consequences of protein loss. A key component of this system, dTAG-47, is a heterobifunctional molecule that induces the degradation of proteins tagged with the mutant FKBP12F36V protein.[1][2] To ensure that the observed biological effects are solely due to the degradation of the target protein, it is crucial to demonstrate the specificity of dTAG-47. This guide provides a comprehensive comparison of dTAG-47 with its inactive diastereomer, dTAG-47-NEG, and outlines experimental protocols to rigorously validate the on-target activity of dTAG-47.
This compound serves as an essential negative control because it is structurally similar to dTAG-47 and can still bind to the FKBP12F36V-tagged protein, but it is unable to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3] This inability to form a ternary complex prevents the ubiquitination and subsequent proteasomal degradation of the target protein. Therefore, any cellular phenotype observed with dTAG-47 but not with this compound can be confidently attributed to the specific degradation of the target protein.
Mechanism of Action: dTAG-47 vs. This compound
The dTAG system's mechanism relies on the formation of a ternary complex between the FKBP12F36V-tagged protein of interest, the dTAG molecule, and an E3 ubiquitin ligase. dTAG-47 facilitates this interaction, leading to polyubiquitination and degradation of the target protein by the proteasome. In contrast, this compound, due to a change in its stereochemistry, cannot bind to CRBN, thus preventing the degradation process.
Experimental Validation of Specificity
To rigorously demonstrate the specificity of dTAG-47, a series of experiments comparing its effects to those of this compound are recommended. The following sections detail the protocols for key validation assays.
Western Blot Analysis for Target Degradation
Western blotting is a fundamental technique to visualize the degradation of the target protein. By treating cells with varying concentrations of dTAG-47 and this compound, a dose-dependent degradation of the target protein should be observed only in the dTAG-47 treated cells. A time-course experiment will further reveal the kinetics of degradation.
Experimental Workflow:
Protocol:
-
Cell Seeding: Plate cells engineered to express the FKBP12F36V-tagged protein of interest at an appropriate density.
-
Treatment: Treat cells with a range of concentrations of dTAG-47 and this compound (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours) for a dose-response experiment. For a time-course experiment, treat cells with a fixed concentration (e.g., 500 nM) of each compound and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein or the FKBP12F36V tag overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
| Treatment | Concentration (nM) | Target Protein Level (Normalized to Loading Control) |
| DMSO | 0 | 100% |
| dTAG-47 | 10 | 85% |
| dTAG-47 | 100 | 30% |
| dTAG-47 | 1000 | 5% |
| This compound | 10 | 98% |
| This compound | 100 | 102% |
| This compound | 1000 | 99% |
| Table 1: Example data from a dose-response western blot analysis. |
Global Proteomics Analysis for Specificity
To confirm that dTAG-47 is exclusively degrading the intended target, a global proteomics analysis using mass spectrometry is the gold standard. This experiment will show that out of thousands of quantified proteins, only the FKBP12F36V-tagged protein is significantly depleted upon dTAG-47 treatment, while this compound has no significant effect on the proteome.
Protocol:
-
Cell Treatment and Lysis: Treat cells with dTAG-47, this compound, and a vehicle control (DMSO) for a predetermined time and concentration that ensures significant target degradation. Lyse the cells and extract proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended): Label the peptide samples from each condition with isobaric TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples by LC-MS/MS.
-
Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance between the different treatment groups.
Data Presentation:
| Protein | Log2 Fold Change (dTAG-47 vs. DMSO) | p-value | Log2 Fold Change (this compound vs. DMSO) | p-value |
| FKBP12F36V-Target | -4.5 | <0.001 | -0.1 | 0.85 |
| Protein A | -0.2 | 0.67 | -0.15 | 0.78 |
| Protein B | 0.1 | 0.92 | 0.05 | 0.95 |
| ... | ... | ... | ... | ... |
| Table 2: Example data from a global proteomics analysis. |
Cellular Viability/Functional Assays
To link the degradation of the target protein to a specific cellular phenotype, functional assays are essential. These assays will vary depending on the known or hypothesized function of the target protein. For example, if the target is a kinase involved in cell proliferation, a cell viability assay would be appropriate.
Logical Relationship:
Protocol (Example: Cell Viability Assay):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of dTAG-47 and this compound.
-
Incubation: Incubate the cells for a period relevant to the expected phenotype (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit (e.g., CellTiter-Glo®, MTS assay).
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation:
| Compound | IC50 (nM) |
| dTAG-47 | 50 |
| This compound | >10,000 |
| Table 3: Example data from a cell viability assay. |
Conclusion
By employing this compound as a rigorous negative control in a combination of biochemical, proteomic, and functional assays, researchers can unequivocally demonstrate that the observed effects of dTAG-47 are a direct consequence of the specific degradation of the FKBP12F36V-tagged target protein. This comprehensive validation is essential for the accurate interpretation of experimental results and for advancing our understanding of protein function in complex biological systems.
References
A Researcher's Guide to Publishing dTAG Data with Appropriate Negative Controls
For researchers, scientists, and drug development professionals utilizing the innovative dTAG (degradation tag) technology, the path to publication requires rigorous experimentation and transparent data presentation. This guide provides a framework for publishing dTAG data, emphasizing the critical role of negative controls and offering a comparative analysis with alternative protein degradation and knockdown technologies. By adhering to these guidelines, researchers can ensure their findings are robust, reproducible, and readily accepted by the scientific community.
The dTAG system offers rapid and specific degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[1] This is achieved through a tripartite system composed of a target protein fused to the FKBP12F36V tag, a heterobifunctional dTAG degrader molecule, and an endogenous E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). The degrader acts as a molecular bridge, bringing the tagged protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
Comparing dTAG: A Quantitative Look at Performance
A key aspect of positioning dTAG research within the broader field of targeted protein modulation is a clear comparison with existing technologies. The following table summarizes key performance metrics for dTAG, PROTACs (Proteolysis Targeting Chimeras), RNA interference (RNAi), and CRISPR-Cas9-mediated knockout.
| Feature | dTAG System | PROTACs | RNAi (siRNA) | CRISPR Knockout |
| Mechanism | Induced degradation of a tagged protein | Induced degradation of an endogenous protein | mRNA degradation | Permanent gene disruption |
| Degradation/Knockdown Efficiency | >90% for many targets[1] | Variable, can exceed 90%[2] | Typically 70-90%, can be variable[3] | Can achieve >80% knockout efficiency |
| Kinetics of Action (Onset) | Rapid, often within 1 hour | Variable, can be rapid (hours) | Slower, requires mRNA and protein turnover (24-72 hours) | Permanent, but initial protein depletion is slow |
| Reversibility | Reversible upon degrader washout | Reversible upon degrader washout | Reversible, but requires re-transfection or cessation of shRNA expression | Irreversible |
| Off-Target Effects (Protein Level) | Minimal off-target degradation observed in proteomic studies | Can have off-target degradation due to warhead or E3 ligase binder promiscuity | Not directly applicable (acts at mRNA level) | Not directly applicable (acts at DNA level) |
| Off-Target Effects (Transcriptome/Genome) | Not expected to have direct transcriptomic effects | Not expected to have direct transcriptomic effects | Can have significant off-target mRNA knockdown due to seed sequence homology | Can have off-target DNA cleavage at sites with sequence similarity to the gRNA |
The Cornerstone of dTAG Experiments: Essential Negative Controls
To ensure the observed protein degradation is a direct result of the dTAG system, a series of negative controls are indispensable.
-
No dTAG Tag Control: Parental cells lacking the FKBP12F36V-tagged protein of interest should be treated with the dTAG degrader. This control demonstrates that the degrader does not affect the endogenous, untagged protein.
-
Vehicle Control: Cells expressing the dTAG-fusion protein should be treated with the vehicle (e.g., DMSO) used to dissolve the dTAG degrader. This establishes the baseline level of the target protein in the absence of the degrader.
-
Inactive Epimer Control: A crucial control is the use of an inactive epimer of the dTAG degrader, such as dTAG-13-NEG. This molecule is structurally similar to the active degrader but cannot bind to the E3 ligase, thus preventing the formation of the ternary complex and subsequent degradation. This control confirms that the observed degradation is dependent on E3 ligase recruitment.
-
E3 Ligase Knockout/Knockdown Control: To definitively prove the involvement of a specific E3 ligase (e.g., CRBN or VHL), experiments can be performed in cell lines where the respective E3 ligase has been knocked out or knocked down. Degradation should be abrogated in these cells.
Visualizing the dTAG System: Pathways and Workflows
To facilitate a clear understanding of the dTAG mechanism and experimental procedures, diagrams are essential.
Detailed Experimental Protocols
Reproducibility is paramount in scientific publishing. The following are detailed protocols for key experiments in a dTAG study.
Generation of dTAG-Tagged Cell Lines via CRISPR/Cas9 Knock-in
This protocol describes the generation of a cell line with the FKBP12F36V tag knocked into the endogenous locus of a gene of interest (GOI).
Materials:
-
sgRNA targeting the desired knock-in site
-
Cas9 nuclease
-
Donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic region surrounding the sgRNA target site
-
Appropriate cell line and culture medium
-
Transfection reagent or electroporation system
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents and primers for genotyping
Protocol:
-
sgRNA and Donor Plasmid Design: Design an sgRNA to target the desired insertion site (e.g., immediately before the stop codon for C-terminal tagging). Construct a donor plasmid containing the FKBP12F36V tag and a selection cassette (e.g., puromycin resistance gene) flanked by ~800 bp homology arms.
-
Transfection/Electroporation: Co-transfect or electroporate the sgRNA, Cas9, and donor plasmid into the target cells.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation: After 7-10 days of selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Genotyping: Expand clonal populations and extract genomic DNA. Perform PCR using primers flanking the insertion site to screen for correctly targeted clones.
-
Sequence Verification: Sequence the PCR products from positive clones to confirm the in-frame insertion of the dTAG sequence.
-
Western Blot Validation: Confirm the expression of the dTAG-fusion protein at the expected molecular weight by Western blot analysis using an antibody against the protein of interest or the dTAG tag.
dTAG-Mediated Protein Degradation and Western Blot Analysis
This protocol outlines the procedure for inducing protein degradation and quantifying the effect by Western blot.
Materials:
-
dTAG-tagged cell line
-
dTAG degrader (e.g., dTAG-13)
-
Inactive epimer control (e.g., dTAG-13-NEG)
-
Vehicle (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding: Seed the dTAG-tagged cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with the dTAG degrader, inactive epimer control, or vehicle at the desired concentrations and for the specified time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
By following these guidelines for experimental design, data presentation, and detailed reporting, researchers can significantly enhance the impact and reproducibility of their dTAG-based studies, contributing valuable insights to the fields of cell biology and drug discovery.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNAi-directed knockdown induces nascent transcript degradation and premature transcription termination in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Confirming CRBN-Dependent Degradation: A Comparative Guide to dTAG-47 and its Negative Control, dTAG-47-NEG
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, establishing the precise mechanism of action of novel degraders is paramount. For molecules designed to hijack the Cereblon (CRBN) E3 ubiquitin ligase, confirming that the degradation of a target protein is indeed CRBN-dependent is a critical validation step. The dTAG system offers a powerful tool for this purpose, utilizing the specific degrader dTAG-47 and its corresponding negative control, dTAG-47-NEG. This guide provides a comprehensive comparison of these tools, supported by experimental data and detailed protocols, to aid researchers in rigorously validating CRBN-mediated protein degradation.
The dTAG System: A Primer on Induced Protein Degradation
The dTAG technology is a chemical biology platform that enables the rapid and selective degradation of virtually any intracellular protein.[1] This is achieved by tagging the protein of interest (POI) with the mutant FKBP12F36V protein. The addition of a heterobifunctional dTAG molecule, such as dTAG-47, then bridges the FKBP12F36V-tagged POI to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[2] dTAG-47 specifically recruits the CRBN E3 ligase.[2]
dTAG-47 vs. This compound: A Tale of Two Molecules
To definitively attribute the degradation of an FKBP12F36V-tagged protein to CRBN engagement by dTAG-47, a robust negative control is essential. This compound is an analog of dTAG-47 meticulously designed for this role. While it retains the ability to bind to the FKBP12F36V tag, a critical modification to its CRBN-binding moiety renders it incapable of recruiting the CRBN E3 ligase. This key difference allows researchers to dissect the specific contribution of CRBN to the observed degradation.
| Feature | dTAG-47 | This compound |
| Function | Degrader of FKBP12F36V-tagged proteins | Negative control for dTAG-47 |
| Mechanism of Action | Forms a ternary complex between FKBP12F36V-POI and CRBN E3 ligase, inducing proteasomal degradation. | Binds to FKBP12F36V-POI but does not recruit CRBN E3 ligase. |
| Chemical Formula | C₅₉H₇₃N₅O₁₄ | C₅₉H₇₅N₅O₁₃ |
| Molecular Weight | 1076.25 g/mol | 1062.27 g/mol |
| CRBN Binding | Yes | No |
Quantitative Comparison: The Power of a Negative Control
The most direct method to demonstrate CRBN-dependent degradation is to compare the effects of dTAG-47 and this compound on the levels of the FKBP12F36V-tagged protein of interest. In a typical experiment, treatment with dTAG-47 will result in a dose-dependent decrease in the target protein, whereas this compound will have no significant effect. This can be quantified by measuring parameters such as the half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ).
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | CRBN-Dependent Degradation |
| dTAG-47 | FKBP12F36V-tagged POI | CRBN+/+ | 1-100 | >90 | Yes |
| This compound | FKBP12F36V-tagged POI | CRBN+/+ | >10,000 | <10 | No |
| dTAG-47 | FKBP12F36V-tagged POI | CRBN-/- | >10,000 | <10 | No |
Note: The DC₅₀ and Dₘₐₓ values are representative and can vary depending on the specific protein of interest and the cell line used.
Experimental Workflows and Signaling Pathways
Visualizing the underlying biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of action of dTAG-47 and the experimental workflow for validating CRBN-dependent degradation.
Caption: Mechanism of dTAG-47-induced protein degradation.
Caption: Workflow for validating CRBN-dependent degradation.
Experimental Protocols
To ensure robust and reproducible results, the following detailed protocols are provided for key experiments.
Generation of CRBN Knockout Cell Lines via CRISPR-Cas9
Confirming the absence of degradation in CRBN-null cells is a gold-standard validation method.
Materials:
-
HEK293T cells (or other cell line of interest)
-
CRBN-targeting sgRNA expression vectors
-
Cas9 expression vector
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Anti-CRBN antibody for Western blot validation
Protocol:
-
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting different exons of the CRBN gene into a suitable expression vector.
-
Transfection: Co-transfect the sgRNA and Cas9 expression vectors into the target cell line using a high-efficiency transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning: After selection, perform single-cell cloning by serial dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Screening: Expand the resulting clones and screen for CRBN knockout by Western blot analysis of cell lysates.
-
Genomic DNA Sequencing: Confirm the knockout at the genomic level by sequencing the targeted region of the CRBN gene to identify indels.
Western Blot Analysis of Target Protein Degradation
This is the most common method for assessing changes in protein levels following treatment.
Materials:
-
FKBP12F36V-POI expressing cells (both CRBN+/+ and CRBN-/-)
-
dTAG-47 and this compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-FKBP12, anti-CRBN, and a loading control like anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose-response of dTAG-47 and this compound (e.g., 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and then separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities relative to the loading control.
Alternative and Complementary Validation Methods
Beyond the use of this compound and CRBN knockout cells, other methods can further strengthen the evidence for CRBN-dependent degradation.
-
Competitive Antagonism: Pre-treatment of cells with a high concentration of a free CRBN ligand (e.g., thalidomide or lenalidomide) should compete with dTAG-47 for binding to CRBN and thus rescue the degradation of the target protein.
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should block the degradation of the target protein, confirming that the process is dependent on the proteasome.
-
Neddylation Inhibition: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) will inactivate the Cullin-RING ligase complex, thereby preventing degradation and confirming the involvement of this E3 ligase family.
By employing a multi-faceted approach that includes the use of dTAG-47, its inactive counterpart this compound, and genetically modified cell lines, researchers can confidently and rigorously validate the CRBN-dependent mechanism of their targeted protein degraders. This level of mechanistic detail is crucial for the advancement of potent and selective therapeutics in the exciting field of targeted protein degradation.
References
A Comparative Analysis of Controls for the dTAG Degrader System
The dTAG (degradation tag) system offers a powerful and versatile method for rapid and specific targeted protein degradation, enabling researchers to study the acute consequences of protein loss. Robust experimental design, incorporating a suite of well-defined controls, is paramount to ensure the specificity and validity of findings. This guide provides a comparative analysis of the different controls used with the dTAG system, supported by experimental data and detailed protocols for key validation assays.
Understanding the dTAG System
The dTAG system utilizes a heterobifunctional small molecule, such as dTAG-13 or dTAGV-1, to bridge a target protein fused with the FKBP12F36V tag to an E3 ubiquitin ligase (CRBN or VHL, respectively). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][2]
Key Controls for the dTAG System
To validate the on-target effects of dTAG-mediated degradation and rule out off-target or compound-specific artifacts, a multi-pronged control strategy is essential. This includes chemical, genetic, and functional controls.
Chemical Controls: The Inactive Degraders
The most critical chemical controls are the inactive diastereomers of the dTAG degraders, dTAG-13-NEG and dTAGV-1-NEG. These molecules are designed to be structurally similar to their active counterparts but are unable to bind to the E3 ligase, thus preventing the formation of a productive ternary complex and subsequent protein degradation.[3][4]
Comparative Data for Chemical Controls:
While extensive dose-response curves for inactive controls are not typically published due to their lack of activity, studies consistently demonstrate their inability to induce degradation. For instance, multiplexed quantitative mass spectrometry-based proteomics has shown that while dTAGV-1 leads to the specific degradation of the target protein, dTAGV-1-NEG does not result in any significant protein degradation.
| Control Compound | Target E3 Ligase | Mechanism of Inaction | Expected Outcome |
| dTAG-13-NEG | CRBN | Diastereomer of dTAG-13 that does not bind to CRBN. | No degradation of the FKBP12F36V-tagged protein. |
| dTAGV-1-NEG | VHL | Diastereomer of dTAGV-1 that does not bind to VHL. | No degradation of the FKBP12F36V-tagged protein. |
Genetic Controls: Ensuring Tag Specificity
Genetic controls are crucial for confirming that the observed degradation is dependent on the presence of the FKBP12F36V tag.
-
Parental Cell Line: The most fundamental genetic control is the use of the parental cell line that does not express the FKBP12F36V-tagged protein of interest. Treatment of these cells with the active dTAG degrader should not result in the degradation of the untagged endogenous protein.
-
CRISPR/Cas9-Mediated Knock-in: For studies involving endogenous protein degradation, a critical control is the generation of a cell line where the FKBP12F36V tag is precisely inserted at the genomic locus of the target gene using CRISPR/Cas9 technology. This ensures that the tagged protein is expressed under its native promoter and regulatory elements.
Functional and Experimental Controls
-
Vehicle Control (DMSO): As dTAG degraders are typically dissolved in DMSO, a vehicle-only control is necessary to account for any effects of the solvent on the experimental system.
-
Time-Course and Dose-Response Experiments: Performing time-course and dose-response experiments with the active dTAG degrader helps to characterize the kinetics and potency of degradation. These experiments should be run in parallel with the inactive control at the highest concentration of the active compound used.
-
Washout Experiments: To demonstrate the reversibility of the dTAG system, the degrader can be removed from the cell culture medium, and the recovery of the target protein can be monitored over time. This confirms that the observed phenotype is due to the continuous degradation of the target protein.
-
Proteomics Analysis: Global proteomic analysis, such as mass spectrometry, can be employed to confirm the specificity of the dTAG degrader and to identify any potential off-target effects.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Western Blotting for Protein Degradation
Objective: To qualitatively and quantitatively assess the degradation of the FKBP12F36V-tagged protein.
Protocol:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat the cells with the active dTAG degrader (e.g., dTAG-13 or dTAGV-1) at various concentrations and time points. Include controls such as vehicle (DMSO) and the corresponding inactive degrader (dTAG-13-NEG or dTAGV-1-NEG) at the highest concentration of the active compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein or the FKBP12 tag overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the effect of target protein degradation on cell viability and to rule out non-specific toxicity of the dTAG compounds.
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the active dTAG degrader and the inactive control. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent and the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the data to the vehicle-treated cells. Plot the dose-response curves to determine the IC50 values.
Degrader Washout Experiment
Objective: To determine the reversibility of dTAG-mediated protein degradation.
Protocol:
-
Degrader Treatment: Treat cells with the active dTAG degrader at a concentration that achieves maximal degradation for a defined period (e.g., 24 hours).
-
Washout: Remove the medium containing the degrader and wash the cells three times with fresh, pre-warmed culture medium.
-
Recovery: Add fresh medium without the degrader to the cells.
-
Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Western Blot Analysis: Analyze the protein levels at each time point by Western blotting as described above to monitor the re-expression of the target protein.
Visualizing Workflows and Pathways
dTAG System Mechanism of Action
Caption: Mechanism of dTAG-mediated protein degradation.
Experimental Workflow for dTAG Control Validation
Caption: Workflow for validating dTAG controls.
By implementing this comprehensive suite of controls and validation assays, researchers can confidently attribute their experimental observations to the specific degradation of their target protein, thereby harnessing the full potential of the dTAG system for dissecting complex biological processes.
References
The Critical Role of dTAG-47-NEG in Precisely Defining Protein Function
A Guide to Ruling Out Non-Specific Compound Effects in Targeted Protein Degradation Studies
In the rapidly evolving field of targeted protein degradation (TPD), the ability to definitively attribute a cellular phenotype to the degradation of a specific protein of interest is paramount. The dTAG platform offers a powerful tool for rapid and selective protein removal, and the use of its corresponding negative control, dTAG-47-NEG, is essential for rigorous experimental design and unambiguous interpretation of results. This guide provides a comprehensive comparison of dTAG-47 and this compound, detailing their mechanisms, presenting supporting experimental data, and outlining protocols for their effective use.
The dTAG System: A Tunable Approach to Protein Knockdown
The dTAG technology employs heterobifunctional small molecules to induce the degradation of a target protein. This is achieved by fusing the protein of interest with a mutant FKBP12F36V tag. The dTAG molecule, such as dTAG-47, acts as a bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The Imperative for a Negative Control
While dTAG-47 is designed for high specificity, all small molecules have the potential for off-target effects. Therefore, it is crucial to distinguish between cellular phenotypes arising from the intended degradation of the target protein and those caused by non-specific interactions of the dTAG compound. This is precisely the role of this compound.
This compound is a structurally analogous molecule to dTAG-47 that is engineered to be incapable of binding to the CRBN E3 ligase.[1] By retaining the ability to bind to the FKBP12F36V tag, this compound serves as an ideal negative control. Any cellular effects observed in the presence of dTAG-47 but absent with this compound can be confidently attributed to the degradation of the target protein.
Comparative Analysis: dTAG-47 vs. This compound
The primary distinction between dTAG-47 and its negative control lies in their ability to recruit the E3 ligase and subsequently induce protein degradation.
| Feature | dTAG-47 | This compound | Rationale for Comparison |
| Target Binding | Binds to FKBP12F36V-tagged protein | Binds to FKBP12F36V-tagged protein | To ensure that any observed effects are not due to differential target engagement. |
| E3 Ligase Binding | Binds to CRBN | Does not bind to CRBN | This is the key differentiating feature, making this compound incapable of inducing degradation. |
| Protein Degradation | Induces degradation of the target protein | Does not induce degradation of the target protein | The fundamental basis for its use as a negative control. |
| Use Case | To specifically degrade a target protein | To control for non-specific, off-target effects of the compound | Essential for validating that observed phenotypes are due to protein degradation. |
Supporting Experimental Data
Table 1: Proteome-wide Specificity of dTAG Molecules
| Treatment | Number of Significantly Degraded Proteins | Key Finding |
| dTAGV-1 | 1 (the FKBP12F36V-tagged target) | Demonstrates high specificity of the active degrader. |
| dTAGV-1-NEG | 0 | Confirms the inability of the negative control to induce protein degradation. |
Data extrapolated from a study on dTAGV-1 and its negative control, with this compound cited as a comparable control.[2]
Alternative Approaches to Control for Non-Specific Effects
Besides the use of an inactive analog like this compound, other experimental strategies can be employed to validate the specificity of the dTAG system.
Table 2: Comparison of Negative Control Strategies
| Control Method | Description | Pros | Cons |
| This compound | An analog of dTAG-47 that cannot bind to the E3 ligase. | Direct comparison with the active compound in the same cellular context. Easy to implement. | Assumes the only difference is E3 ligase binding. Does not control for potential off-targets of the target-binding moiety. |
| CRBN Knockout Cells | Using a cell line that does not express the CRBN E3 ligase. | Provides genetic proof of the dependence on the specific E3 ligase. | Requires the generation and maintenance of a specific knockout cell line. May not be feasible for all cell types. |
| Target Overexpression | Overexpressing the target protein without the FKBP12F36V tag. | Can help to distinguish between on-target and off-target effects of the compound. | May not fully recapitulate the endogenous context and can lead to artifacts. |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the on-target effects of dTAG-47 using this compound.
Western Blotting to Confirm Target Degradation
Objective: To visually and semi-quantitatively assess the degradation of the FKBP12F36V-tagged protein of interest upon treatment with dTAG-47 and the lack of degradation with this compound.
Protocol:
-
Cell Seeding: Seed cells expressing the FKBP12F36V-tagged protein of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with dTAG-47 and this compound at the desired concentration (e.g., 100-500 nM) and for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the protein of interest or the FKBP12F36V tag. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation.
Cell Viability/Proliferation Assay
Objective: To determine if the observed effect on cell viability or proliferation is due to the degradation of the target protein.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the assay.
-
Compound Treatment: Treat the cells with a serial dilution of dTAG-47 and this compound. Include a DMSO-treated control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Data Analysis: Measure the signal (luminescence or absorbance) and normalize it to the DMSO control. Plot the dose-response curves to determine the IC50 values. A significant difference in the IC50 between dTAG-47 and this compound indicates a degradation-dependent effect.
Visualizing the Logic and Workflow
To further clarify the experimental rationale and workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for dTAG-47 versus this compound.
Caption: Experimental workflow for validating on-target effects.
Caption: Logical framework for interpreting experimental results.
By rigorously employing this compound alongside dTAG-47, researchers can confidently dissect the specific consequences of target protein loss, thereby advancing our understanding of complex biological systems and accelerating the development of novel therapeutics.
References
Navigating dTAG Experiments: A Guide to Statistical Analysis and Comparison with Negative Controls
For researchers, scientists, and drug development professionals venturing into the precise world of targeted protein degradation, the dTAG (degradation tag) system offers a powerful tool for rapid and controlled elimination of specific proteins. To ensure the reliability and accurate interpretation of experimental outcomes, a robust statistical analysis framework, particularly one that appropriately incorporates negative controls, is paramount. This guide provides a comparative overview of the dTAG system, details experimental protocols, and outlines a statistical approach for rigorous data analysis.
The dTAG technology provides a significant advantage over traditional genetic knockdown methods like RNAi and CRISPR/Cas9 by offering rapid, reversible, and tunable degradation of a target protein.[1] This is achieved by fusing the protein of interest with a mutant FKBP12F36V tag.[2] A heterobifunctional dTAG molecule then recruits this tagged protein to an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.
The Critical Role of Negative Controls
A key element in the design of dTAG experiments is the use of appropriate negative controls. These are essential for distinguishing the specific effects of target protein degradation from any off-target or non-specific effects of the dTAG compound. The most effective negative controls are molecules structurally very similar to the active dTAG degrader but are unable to bind to the E3 ligase. For instance, dTAGV-1-NEG is a diastereomer of the active VHL-recruiting degrader dTAGV-1 and serves as an excellent negative control.
Comparative Analysis of Protein Degradation Technologies
The dTAG system is one of several targeted protein degradation technologies. Understanding its performance in relation to alternatives like the Auxin-Inducible Degron (AID) and HaloPROTAC systems is crucial for selecting the appropriate tool for a given biological question.
| Technology | Mechanism of Action | Key Advantages | Potential Limitations |
| dTAG | Recruitment of FKBP12F36V-tagged protein to endogenous E3 ligases (CRBN or VHL) by a small molecule degrader. | High selectivity, rapid kinetics, reversibility, and dose-dependent control. | Requires genetic modification to introduce the tag. |
| AID (Auxin-Inducible Degron) | Auxin-dependent interaction between a degron-tagged protein and an exogenous TIR1 E3 ligase component. | Very rapid degradation kinetics. | Can exhibit higher basal degradation and slower recovery after ligand washout compared to newer versions. |
| HaloPROTAC | A bifunctional molecule links a HaloTag7-fusion protein to the VHL E3 ubiquitin ligase. | Utilizes a well-established protein tag. | May have different degradation efficiencies and kinetics compared to dTAG and AID systems. |
Experimental Protocol for a dTAG Experiment
A well-designed experimental workflow is critical for obtaining high-quality, interpretable data.
Figure 1. A generalized workflow for a dTAG experiment.
Statistical Analysis Workflow
Figure 2. A logical workflow for the statistical analysis of dTAG data.
Key Statistical Considerations:
-
Replication: Ensure a sufficient number of biological replicates (typically n ≥ 3) for each condition to achieve statistical power.
-
Data Distribution: Assess whether the data follows a normal distribution to determine the appropriateness of parametric tests (e.g., t-test, ANOVA). If not, non-parametric alternatives should be considered.
-
Choice of Statistical Test:
-
Student's t-test: Suitable for comparing the means of two groups (e.g., dTAG degrader vs. vehicle control).
-
ANOVA (Analysis of Variance): Use when comparing the means of three or more groups (e.g., dTAG degrader, negative control, and vehicle control). A one-way ANOVA is appropriate for a single factor (e.g., treatment type), while a two-way ANOVA can assess the effects of two factors (e.g., treatment and time).
-
Post-hoc Tests: If ANOVA shows a significant overall difference, post-hoc tests (e.g., Dunnett's or Tukey's test) are necessary to identify which specific group means are different from each other.
-
-
P-value Threshold: A p-value less than 0.05 is typically considered statistically significant.
Data Presentation
For clear and concise communication of results, quantitative data should be summarized in tables.
Table 1: Example Data Summary of Protein Degradation
| Treatment Group | Concentration (nM) | Mean Protein Level (Normalized to Vehicle) | Standard Deviation | P-value (vs. Vehicle) | P-value (vs. Negative Control) |
| Vehicle (DMSO) | - | 1.00 | 0.08 | - | - |
| dTAG Degrader | 100 | 0.15 | 0.05 | <0.001 | <0.001 |
| Negative Control | 100 | 0.98 | 0.07 | 0.75 | - |
Table 2: Example Data Summary of a Phenotypic Readout (e.g., Cell Viability)
| Treatment Group | Concentration (nM) | Mean Cell Viability (% of Vehicle) | Standard Deviation | P-value (vs. Vehicle) | P-value (vs. Negative Control) |
| Vehicle (DMSO) | - | 100.0 | 5.2 | - | - |
| dTAG Degrader | 100 | 45.3 | 4.1 | <0.001 | <0.001 |
| Negative Control | 100 | 98.7 | 5.5 | 0.82 | - |
By adhering to these guidelines for experimental design, statistical analysis, and data presentation, researchers can confidently and accurately interpret the results of their dTAG experiments, contributing to a deeper understanding of protein function and advancing drug discovery efforts.
References
Safety Operating Guide
Navigating the Safe Disposal of dTAG-47-NEG: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in cutting-edge drug development, the responsible handling and disposal of novel chemical compounds like dTAG-47-NEG are paramount to ensuring both laboratory safety and environmental stewardship. As a negative control for the dTAG-47 degrader, this compound is an integral component in targeted protein degradation studies. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on established best practices for the handling and disposal of similar potent, small-molecule compounds used in research.
Core Principle: Treat as Hazardous Waste
Due to its nature as a biologically active small molecule, all materials contaminated with this compound must be treated as hazardous chemical waste.[1][2] Under no circumstances should this compound or any materials that have come into contact with it be disposed of in standard trash receptacles or poured down the drain.[2][3] The primary and mandatory route for disposal is through your institution's Environmental Health and Safety (EHS) office.[1]
Quantitative Data for Disposal Consideration
The following table outlines key parameters to consider when preparing for the disposal of this compound and similar research-grade compounds. These values are illustrative and must be confirmed with the compound-specific SDS when available and your institution's EHS guidelines.
| Parameter | Guideline | Relevance to Disposal |
| Waste Classification | Hazardous Chemical Waste | Ensures the waste stream is handled by qualified personnel and directed to an appropriate disposal facility. |
| pH of Solutions | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Highly acidic or basic waste requires special handling and segregation to prevent corrosive damage and dangerous reactions. |
| Container Type | Chemically compatible, leak-proof container (e.g., high-density polyethylene) with a secure screw-top cap. | Prevents leakage and ensures the safe containment of the hazardous waste during storage and transport. |
| Labeling | Clearly label with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration. | Proper labeling is a regulatory requirement and ensures that all handlers are aware of the container's contents and associated hazards. |
| Storage Location | Designated Satellite Accumulation Area (SAA) within the laboratory. | SAA is a designated and controlled area for the short-term storage of hazardous waste before pickup by EHS. |
Experimental Protocol for Proper Disposal
The proper disposal of this compound is a critical procedural step to ensure a safe and compliant laboratory environment. The following protocol outlines the necessary steps for handling and disposing of this compound.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste containers (for solid and liquid waste).
-
Hazardous waste labels.
-
Spill kit for chemical spills.
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound in any form (solid powder or in solution), don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Maintain separate and clearly labeled waste streams for solid and liquid waste contaminated with this compound.
-
Solid Waste: This includes contaminated gloves, pipette tips, vials, bench paper, and any other disposable materials that have come into contact with the compound. Collect these items in a designated, leak-proof container lined with a plastic bag and clearly labeled as hazardous chemical waste.
-
Liquid Waste: This includes unused stock solutions, experimental media containing this compound, and the initial solvent rinse of any glassware used. Collect all liquid waste in a compatible, leak-proof container with a secure screw-top cap.
-
-
Container Labeling: Affix a hazardous waste label to each container. Fill out the label completely with the full chemical name ("this compound"), the estimated concentration and volume, and the date the waste was first added to the container.
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) away from general lab traffic and incompatible chemicals. Ensure the storage area is well-ventilated.
-
Waste Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. Do not allow waste to accumulate beyond the limits set by your institution.
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. The cleaning materials (e.g., wipes) used for decontamination should be disposed of as solid hazardous waste.
-
Empty Container Disposal: The first rinse of an "empty" container that held this compound must be collected and disposed of as liquid hazardous waste. After a thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental practices. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling dTAG-47-NEG
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of dTAG-47-NEG, ensuring laboratory safety and procedural accuracy.
As a trusted partner in your research, we prioritize providing value beyond the product itself. This document offers essential, immediate safety and logistical information for the proper management of this compound in your laboratory. The following procedural guidance is designed to directly address your operational questions and build a foundation of safety and trust.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on general laboratory safety standards for similar chemical compounds, the following personal protective equipment (PPE) and handling protocols are recommended. This guidance is intended for research laboratory use only.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area. | Prevents inhalation of airborne particles. |
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and maintaining the integrity of your research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: this compound should be stored at -20°C for long-term stability. For short-term storage, it can be kept at 0-4°C for days to weeks.[1] The product is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[1]
-
Container Integrity: Keep the container tightly sealed and store in a dry, dark place.
Preparation of Stock Solutions
-
Solubility: this compound is soluble in DMSO up to 100 mM.
-
Procedure:
-
Ensure all work is conducted in a well-ventilated area, preferably a chemical fume hood.
-
Wear the recommended PPE (safety glasses, lab coat, and gloves).
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Use a calibrated micropipette to add the appropriate volume of DMSO to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Disposal Plan
As there are no specific disposal instructions available for this compound, general chemical waste disposal procedures should be followed in accordance with local, state, and federal regulations.
-
Waste Categorization: Unused this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) should be treated as chemical waste.
-
Collection:
-
Solid Waste: Collect in a designated, sealed container clearly labeled as "Chemical Waste."
-
Liquid Waste (DMSO solution): Collect in a separate, sealed, and clearly labeled container for flammable liquid waste. Do not mix with aqueous or halogenated waste streams unless permitted by your institution's hazardous waste protocol.
-
-
Institutional Guidelines: Always consult and adhere to your institution's specific hazardous waste management and disposal guidelines.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
This guide is intended to provide essential safety and logistical information. Always prioritize your institution's safety protocols and consult with your Environmental Health and Safety (EHS) department for specific guidance. By adhering to these procedures, you contribute to a safe and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
